ortho Gliclazide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSAYFQNZDWDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675626 | |
| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-18-9 | |
| Record name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ortho-Gliclazide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Gliclazide, systematically named N-[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide, is recognized primarily as a process impurity in the synthesis of the widely used anti-diabetic drug, Gliclazide.[1][2] As a structural isomer of Gliclazide, differing only in the position of the methyl group on the phenyl ring (ortho- versus para-), its chemical and pharmacological profiles are of significant interest for impurity profiling, reference standard characterization, and a deeper understanding of the structure-activity relationships within this class of sulfonylureas. This technical guide provides a detailed overview of the chemical structure, properties, and available experimental data related to ortho-Gliclazide.
Chemical Structure and Identification
ortho-Gliclazide is a sulfonylurea derivative with the chemical formula C15H21N3O3S and a molecular weight of 323.41 g/mol .[3][4] It is officially designated as Gliclazide Impurity F in the European Pharmacopoeia.[1] The key structural feature distinguishing it from Gliclazide is the placement of the methyl group at the ortho-position of the benzenesulfonamide moiety.
Key Identifiers:
-
Chemical Name: N-[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide[2]
-
SMILES: Cc1ccccc1S(=O)(=O)NC(=O)NN2CC3CCCC3C2[3]
-
InChI: InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)[3]
A crystal structure for ortho-Gliclazide has been reported, providing detailed insights into its three-dimensional conformation.[1]
Physicochemical Properties
Quantitative data on the physicochemical properties of ortho-Gliclazide are not extensively reported in the public domain, primarily due to its status as an impurity. However, based on its structural similarity to Gliclazide and general knowledge of sulfonylureas, certain properties can be inferred and are presented alongside the established properties of Gliclazide for comparison.
| Property | ortho-Gliclazide | Gliclazide (for comparison) |
| Molecular Weight ( g/mol ) | 323.41[3][4] | 323.41[5] |
| Melting Point (°C) | Not explicitly reported | 163-169[6], 180-182[7][8] |
| Solubility | Not quantitatively reported | Practically insoluble in water; soluble in dichloromethane, chloroform, methanol, and DMSO.[6][7] Solubility is pH-dependent, increasing in more alkaline conditions.[9] |
| pKa | Not explicitly reported | 5.8[6] |
Synthesis and Characterization
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway for ortho-Gliclazide.
Experimental Protocol: Analytical Method for Separation and Identification
The separation and quantification of ortho-Gliclazide from Gliclazide are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
Objective: To develop an HPLC method for the separation and quantification of Gliclazide and its ortho-isomer (Impurity F).
Materials and Reagents:
-
Gliclazide reference standard
-
ortho-Gliclazide (Gliclazide Impurity F) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example Method): [10][11][12][13]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Methanol:Phosphate buffer 50:50 v/v). The pH of the buffer is a critical parameter for achieving optimal separation and is typically adjusted with orthophosphoric acid.
-
Flow Rate: 1.0 - 1.2 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm or 228 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve Gliclazide and ortho-Gliclazide reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions. Further dilute with the mobile phase to obtain a series of standard solutions of known concentrations.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the Gliclazide drug substance or product in the diluent to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks of Gliclazide and ortho-Gliclazide based on their retention times, which are determined from the chromatograms of the standard solutions. Quantify the amount of ortho-Gliclazide in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. For Gliclazide and Impurity-F, reported LOD and LOQ values are as low as 0.003% and 0.01%, respectively.[14]
Biological Activity and Signaling Pathways
There is currently a lack of publicly available data on the specific biological activity and mechanism of action of ortho-Gliclazide. As a sulfonylurea, it can be hypothesized that it may interact with the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, similar to Gliclazide. However, the difference in the position of the methyl group could significantly alter its binding affinity and subsequent pharmacological effect.
The established signaling pathway for Gliclazide is presented below for contextual understanding. It is important to note that the activity of ortho-Gliclazide within this pathway has not been experimentally determined.
Gliclazide Signaling Pathway in Pancreatic β-Cells
Caption: Gliclazide's mechanism of action on insulin secretion.
Conclusion and Future Perspectives
ortho-Gliclazide is a critical compound to study for the quality control of Gliclazide manufacturing. While its chemical structure is well-defined, a significant gap exists in the literature regarding its specific physicochemical properties and, most importantly, its biological activity. Future research should focus on the targeted synthesis of ortho-Gliclazide to enable comprehensive toxicological and pharmacological evaluation. Such studies would not only be valuable for regulatory purposes but would also provide deeper insights into the structure-activity relationships of sulfonylurea drugs, potentially informing the design of future therapeutic agents with improved efficacy and safety profiles. In vitro studies, such as receptor binding assays with SUR1, and in vivo studies in animal models of diabetes would be essential to elucidate the hypoglycemic potential and overall pharmacological profile of this Gliclazide-related impurity.
References
- 1. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gliclazide EP Impurity F | 1076198-18-9 | SynZeal [synzeal.com]
- 3. gliclazide impurity F | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]
- 4. gliclazide impurity F | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]
- 5. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Gliclazide - LKT Labs [lktlabs.com]
- 8. Gliclazide [drugfuture.com]
- 9. One moment, please... [dergi.fabad.org.tr]
- 10. japsonline.com [japsonline.com]
- 11. researchtrend.net [researchtrend.net]
- 12. researchgate.net [researchgate.net]
- 13. saudijournals.com [saudijournals.com]
- 14. researchgate.net [researchgate.net]
Ortho-Gliclazide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ortho-Gliclazide, a key isomer and known impurity of the widely used anti-diabetic drug, Gliclazide.[1][2][3] This document details a proposed synthetic pathway, experimental protocols, and analytical methodologies for the definitive identification and quantification of this compound. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for technical professionals.
Introduction to Ortho-Gliclazide
Ortho-Gliclazide, chemically known as N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide, is a positional isomer of the para-substituted Gliclazide.[1] It is often identified as "Gliclazide Impurity F" in pharmacopeial references.[3] Understanding its synthesis and characterization is crucial for the quality control and purity assessment of Gliclazide active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of ortho-Gliclazide
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | [1][3] |
| Synonyms | ortho Gliclazide, Gliclazide Impurity F, 1-(3-Azabicyclo[3.3.0]oct-3-yl)-3-o-tolylsulphonylurea | [1][3] |
| CAS Number | 1076198-18-9 | [1][4] |
| Molecular Formula | C15H21N3O3S | [2][4] |
| Molecular Weight | 323.41 g/mol | [2][4] |
| Exact Mass | 323.13036271 Da |[3] |
Synthesis of ortho-Gliclazide
The synthesis of ortho-Gliclazide can be adapted from established methods for Gliclazide, primarily by substituting the para-substituted starting material with its ortho-isomer.[5][6] A prevalent and adaptable method involves a multi-step process culminating in the condensation of an ortho-toluenesulfonamide with a bicyclic amine derivative.[5]
Caption: Proposed synthesis workflow for ortho-Gliclazide.
This protocol is adapted from a common synthesis route for Gliclazide.[5][6]
Step 1: Preparation of N-amino-3-azabicyclo[3.3.0]octane This intermediate is prepared via the high-pressure hydrogenation of N-amino-1,2-cyclopentane dicarboximide.[5][6]
Step 2: Preparation of N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride
-
Into a 2L high-pressure reactor equipped with stirring, add N-amino-3-azabicyclo[3.3.0]octane (0.9 mol), dichloromethane (500g), and N,N-dimethylformamide (DMF) as a catalyst.[6]
-
Replace the air in the reactor with nitrogen.
-
Introduce phosgene (0.9 mol) and pressurize the reactor with nitrogen to approximately 0.3-1.0 MPa.[6]
-
Heat the reaction mixture to 40-50 °C for 2-5 hours.[6]
-
After completion, cool the reactor to room temperature and concentrate the filtrate to remove the solvent, yielding the carbamoyl chloride intermediate.[6]
Step 3: Condensation to form ortho-Gliclazide
-
In a suitable flask, dissolve the N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride intermediate and ortho-toluenesulfonamide in toluene.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
Add water to the residue and stir to precipitate the crude product.[7]
-
Filter the solid and recrystallize from a suitable solvent (e.g., ethyl acetate or ethanol) to yield pure ortho-Gliclazide.[7]
Characterization of ortho-Gliclazide
A combination of chromatographic and spectroscopic techniques is required for the unambiguous identification and characterization of ortho-Gliclazide.
Caption: Analytical workflow for ortho-Gliclazide characterization.
A validated Reverse Phase HPLC (RP-HPLC) method is essential for assessing the purity and quantifying ortho-Gliclazide.[5][8]
Table 2: Example RP-HPLC Method Parameters
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [8][9] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (80:15:5, v/v/v) | [9] |
| Flow Rate | 1.0 - 1.2 mL/min | [8][9] |
| Detection | UV at 235 nm | [9][10] |
| Injection Volume | 20 µL | [8][9] |
| Temperature | Ambient | [8] |
| Expected Retention Time | Dependent on exact conditions, but distinct from para-Gliclazide. | |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of HPLC-grade solvents. Filter through a 0.45 µm membrane filter and degas before use.[8]
-
Standard Solution: Accurately weigh about 10 mg of ortho-Gliclazide reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask. Dilute further with the mobile phase to achieve a working concentration (e.g., 10-50 µg/mL).[8][9]
-
Sample Solution: Prepare the sample solution similarly to the standard solution.
-
Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms. The purity is determined by comparing the peak area of ortho-Gliclazide to the total area of all peaks.
Spectroscopic methods provide structural confirmation of the synthesized compound.
Table 3: Expected Spectroscopic Data for ortho-Gliclazide
| Technique | Expected Data / Peaks | Interpretation | Reference(s) |
|---|---|---|---|
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z ≈ 324.1 | Corresponds to the protonated molecule (C15H22N3O3S⁺). | [11][12] |
| Fragment at m/z ≈ 127.2 | Corresponds to the bicyclic amine moiety fragment. | [11] | |
| FTIR Spectroscopy (cm⁻¹) | ~3270 | N-H stretching (sulfonylurea group) | [13] |
| ~2950-2850 | C-H stretching (aliphatic) | [13] | |
| ~1710 | C=O stretching (urea carbonyl) | [13] |
| | ~1350 & ~1160 | Asymmetric and symmetric S=O stretching (sulfonamide) |[14] |
Experimental Protocols: Spectroscopy
-
Mass Spectrometry (LC-MS): The sample is analyzed using an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11][15] The mass spectrum will confirm the molecular weight, and tandem MS (MS/MS) can be used to verify the fragmentation pattern.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum is obtained by preparing a KBr pellet containing a small amount of the sample. The spectrum is recorded, and the positions of the absorption bands are compared with expected values for the key functional groups to confirm the structure.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show a characteristic singlet for the ortho-methyl group on the benzene ring, distinct from the para-methyl signal in Gliclazide. The aromatic proton signals will also show a different splitting pattern consistent with an ortho-substituted ring. ¹³C NMR will confirm the total number of carbons and their chemical environments.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | C15H21N3O3S | CID 46780435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106831536B - Preparation method of gliclazide synthesis process - Google Patents [patents.google.com]
- 7. Gliclazide synthesis - chemicalbook [chemicalbook.com]
- 8. japsonline.com [japsonline.com]
- 9. bepls.com [bepls.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. impactfactor.org [impactfactor.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Preparation and Crystallographic Analysis of Gliclazide Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
Ortho-Gliclazide: Unraveling the Formation Mechanism of a Key Gliclazide Impurity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. One of the critical impurities encountered during the synthesis of Gliclazide is its ortho-isomer, ortho-Gliclazide. This technical guide provides a comprehensive overview of the formation mechanism of ortho-Gliclazide, detailing its origins from the initial raw materials and outlining the synthetic pathway that leads to its presence in the final drug substance. Furthermore, this document presents detailed experimental protocols for the synthesis of Gliclazide and the quantitative analysis of the ortho-Gliclazide impurity, supported by clearly structured data and visual diagrams to facilitate understanding.
Introduction
Gliclazide's therapeutic effect is primarily mediated through its interaction with the sulfonylurea receptor (SUR1) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and subsequent insulin secretion. The molecular structure of Gliclazide, N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide, features a para-substituted toluenesulfonyl moiety. The presence of isomeric impurities, such as ortho-Gliclazide, where the methyl group is on the ortho position of the benzene ring, can potentially impact the drug's pharmacological profile and introduce safety concerns. Therefore, understanding and controlling the formation of ortho-Gliclazide is a critical aspect of Gliclazide's manufacturing process.
The Genesis of an Impurity: The Chlorosulfonation of Toluene
The primary origin of the ortho-Gliclazide impurity can be traced back to the synthesis of the key starting material, p-toluenesulfonyl chloride, or its derivatives like p-toluenesulfonamide and p-toluenesulfonylurea. The industrial synthesis of these compounds typically begins with the chlorosulfonation of toluene.
The methyl group on the toluene ring is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Consequently, the reaction of toluene with a chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂), yields a mixture of ortho-toluenesulfonyl chloride and para-toluenesulfonyl chloride.
While the para-isomer is the desired product for Gliclazide synthesis, the formation of the ortho-isomer is a competing reaction. The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific reagents used. Incomplete separation of these isomers in subsequent purification steps leads to the presence of ortho-toluenesulfonyl chloride as an impurity in the p-toluenesulfonyl chloride raw material.
The Formation Pathway of ortho-Gliclazide
The ortho-toluenesulfonyl chloride impurity, if present in the starting material, will participate in the subsequent steps of the Gliclazide synthesis, leading to the formation of ortho-Gliclazide alongside the desired Gliclazide molecule. The general synthetic route for Gliclazide involves the reaction of a toluenesulfonyl derivative with a heterocyclic amine moiety.
The following diagram illustrates the parallel reaction pathways for the formation of Gliclazide and its ortho-isomer impurity.
As depicted, the presence of ortho-toluenesulfonamide, arising from the initial impurity, leads to the inevitable formation of ortho-Gliclazide during the final condensation step.
Experimental Protocols
Synthesis of Gliclazide
This protocol describes a common laboratory-scale synthesis of Gliclazide, which can be adapted for larger-scale production. It is crucial to use p-toluenesulfonamide with the lowest possible content of the ortho-isomer to minimize the formation of ortho-Gliclazide.
Materials:
-
p-Toluenesulfonamide
-
N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl chloride
-
Toluene
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluenesulfonamide and N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl chloride in a suitable molar ratio.
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude Gliclazide will precipitate out of the solution.
-
Collect the solid by filtration and wash with a small amount of cold toluene.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate.
-
Dry the purified Gliclazide under vacuum to a constant weight.
Quantitative Analysis of ortho-Gliclazide Impurity by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of ortho-Gliclazide in Gliclazide API. The following protocol is based on established methods for the analysis of Gliclazide and its related substances.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Gliclazide reference standard
-
ortho-Gliclazide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of acetonitrile and water. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of ortho-Gliclazide reference standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to various concentrations to construct a calibration curve.
-
Sample Solution: Accurately weigh a known amount of the Gliclazide API sample and dissolve it in the diluent to a specific concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Identify the peaks of Gliclazide and ortho-Gliclazide based on their retention times, which should be confirmed by injecting the individual reference standards.
-
Calculate the concentration of ortho-Gliclazide in the sample using the calibration curve.
-
Express the amount of ortho-Gliclazide as a percentage of the Gliclazide content.
The following diagram illustrates the general workflow for the quantitative analysis of the ortho-Gliclazide impurity.
Data Presentation
The following table summarizes typical parameters for the HPLC analysis of Gliclazide and its impurities, including ortho-Gliclazide. The exact values may vary depending on the specific method and instrumentation used.
| Parameter | Typical Value |
| Retention Time of Gliclazide | ~ 8-12 min |
| Retention Time of ortho-Gliclazide | ~ 6-9 min (typically elutes before Gliclazide) |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2.0% |
Conclusion
The formation of ortho-Gliclazide as an impurity in Gliclazide API is a direct consequence of the presence of ortho-toluenesulfonyl chloride in the starting materials. This impurity arises from the inherent lack of complete regioselectivity during the chlorosulfonation of toluene. Effective control of the ortho-Gliclazide impurity relies on the use of highly purified p-toluenesulfonyl derivatives and the implementation of robust analytical methods for its quantification. The information and protocols provided in this technical guide offer a comprehensive resource for researchers, scientists, and drug development professionals to understand, control, and analyze this critical impurity, thereby ensuring the quality and safety of Gliclazide.
ortho-Gliclazide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ortho-Gliclazide, a significant impurity and isomer of the widely used anti-diabetic drug, Gliclazide. This document outlines its chemical properties, synthesis, and analytical characterization, and details the relevant biological pathways.
Core Chemical and Physical Data
ortho-Gliclazide, also known as Gliclazide Impurity F, is a structural isomer of Gliclazide, differing in the position of the methyl group on the phenylsulfonyl moiety.[1][2] Its key identifiers and properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1076198-18-9 | [1][2] |
| Molecular Formula | C₁₅H₂₁N₃O₃S | [2] |
| Molecular Weight | 323.41 g/mol | [2][3] |
| Synonyms | Gliclazide Impurity F, Gliclazide ortho-Analog, 1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-[(2-methylphenyl)sulphonyl]urea | [1] |
Synthesis Protocol
A common synthetic route for ortho-Gliclazide involves a two-step process starting from o-toluenesulfonamide. The following protocol is based on established chemical syntheses.[4]
Step 1: Synthesis of o-Toluene Sulfonylurea
-
In a suitable reaction vessel, combine urea and sodium hydroxide.
-
Heat the mixture gently until it becomes molten.
-
Slowly add o-toluenesulfonamide (48 g) to the molten mixture.
-
Maintain the reaction for 6 hours.
-
After completion, cool the reaction mixture and add water and hydrochloric acid to adjust the pH to 7.
-
Filter the resulting precipitate, drain, and dry under vacuum to yield o-toluene sulfonylurea. The expected yield is approximately 90%.
Step 2: Synthesis of ortho-Gliclazide
-
To a reaction flask, add the o-toluene sulfonylurea obtained in the previous step and an equimolar amount of azolidine hydrochloride in acetonitrile.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product. The expected yield is approximately 86%.
-
Recrystallize the product from methanol to obtain purified ortho-Gliclazide.
Analytical Methodology: Quantification by RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of ortho-Gliclazide, often as part of a broader analysis of Gliclazide and its related substances. The following outlines a typical analytical protocol.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is commonly used. A typical composition could be Acetonitrile:Phosphate Buffer (pH adjusted) in a 35:65 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at approximately 229 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 7-10 minutes
Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: A typical range for Gliclazide and its impurities is 0-60 µg/mL.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): For Gliclazide Impurity F (ortho-Gliclazide), the LOD and LOQ have been reported to be 0.003% and 0.01% respectively, relative to the Gliclazide concentration.[5]
-
Accuracy, Precision, and Specificity: These parameters should be established through appropriate recovery studies, repeatability, and peak purity analysis.
Biological Context: Signaling Pathway
As an isomer of Gliclazide, ortho-Gliclazide is expected to interact with the same biological targets. Gliclazide is a second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells.[6][7]
The primary mechanism of action involves the binding of Gliclazide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[6][7] This binding inhibits the channel, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in insulin release.[6]
References
- 1. Gliclazide EP Impurity F | 1076198-18-9 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Gliclazide impurity F | 1076198-18-9 | FG176106 [biosynth.com]
- 4. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 7. japsonline.com [japsonline.com]
ortho-Gliclazide Reference Standard: A Technical Guide to Availability and Qualification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the availability and analytical qualification of the ortho-Gliclazide reference standard. ortho-Gliclazide, identified as Gliclazide Impurity F in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), is a critical component in the quality control of the widely used anti-diabetic drug, Gliclazide. Its availability as a certified reference material is essential for accurate impurity profiling and ensuring the safety and efficacy of the final drug product.
Availability of ortho-Gliclazide Reference Standard
The ortho-Gliclazide reference standard, with the CAS Number 1076198-18-9 , is available from several reputable suppliers of pharmaceutical reference standards. It is often listed under various synonyms, including Gliclazide Impurity F, Gliclazide EP Impurity F, Gliclazide BP Impurity F, and Gliclazide ortho-Analog.[1]
Key suppliers for this reference standard include:
-
LGC Standards : Offers ortho-Gliclazide for pharmaceutical analytical testing.[2]
-
SynZeal : Supplies Gliclazide EP Impurity F with a Certificate of Analysis (COA) and other analytical data.[1]
-
Simson Pharma Limited : Provides Gliclazide EP Impurity F accompanied by a Certificate of Analysis.
-
Clearsynth : Offers Glicazide Impurity F and specifies a purity of not less than 90% by HPLC.
-
Veeprho : Supplies Gliclazide EP Impurity F that meets USP, EMA, JP, and BP regulatory requirements.[3]
-
Santa Cruz Biotechnology : Provides ortho-Gliclazide (Gliclazide Impurity).[4]
-
Sigma-Aldrich (Merck) : Offers Gliclazide impurity F as a European Pharmacopoeia (EP) and British Pharmacopoeia (BP) reference standard.[5][6]
-
Pharmaffiliates : Sells Gliclazide - Impurity F (Freebase).
These suppliers typically provide the reference standard with a comprehensive Certificate of Analysis, ensuring its suitability for regulatory submissions and quality control testing.
Quantitative Data Summary
The following tables summarize the typical quantitative data provided with an ortho-Gliclazide reference standard. This information is generally found on the Certificate of Analysis.
Table 1: General Information
| Parameter | Typical Specification |
| Product Name | ortho-Gliclazide / Gliclazide Impurity F |
| CAS Number | 1076198-18-9 |
| Molecular Formula | C₁₅H₂₁N₃O₃S |
| Molecular Weight | 323.41 g/mol |
| Appearance | White to off-white solid |
Table 2: Purity and Impurity Profile
| Test | Method | Typical Specification |
| Purity | HPLC | ≥ 98.0% |
| Individual Impurities | HPLC | ≤ 0.5% |
| Total Impurities | HPLC | ≤ 1.0% |
| Loss on Drying | Gravimetry | ≤ 0.5% |
| Residue on Ignition | Gravimetry | ≤ 0.1% |
Table 3: Storage and Handling
| Parameter | Recommendation |
| Storage Temperature | 2-8°C, protected from light |
| Shipping Conditions | Ambient |
Experimental Protocols
The qualification of an ortho-Gliclazide reference standard involves a series of analytical tests to confirm its identity, purity, and potency. The following are detailed methodologies for key experiments.
Identification by Infrared (IR) Spectrophotometry
-
Objective : To confirm the identity of the ortho-Gliclazide reference standard by comparing its infrared spectrum with that of a known reference spectrum or with the spectrum of a well-characterized material.
-
Methodology :
-
Prepare the sample as a potassium bromide (KBr) disc.
-
Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.
-
The spectrum obtained should be concordant with the reference spectrum.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of the ortho-Gliclazide reference standard and to quantify any impurities present. The following method is based on a published analytical procedure for Gliclazide and its related substances.[7][8]
-
Methodology :
-
Chromatographic System :
-
Procedure :
-
Standard Solution Preparation : Prepare a standard solution of the ortho-Gliclazide reference standard in the mobile phase at a known concentration.
-
Sample Solution Preparation : Prepare a solution of the test sample in the mobile phase at the same concentration as the standard solution.
-
Chromatography : Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation : Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. The percentage of any impurities can be determined by area normalization.
-
-
Loss on Drying
-
Objective : To determine the percentage of volatile matter (e.g., water) in the reference standard.
-
Methodology :
-
Accurately weigh a sample of the reference standard.
-
Dry the sample in a vacuum oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).
-
Cool the sample in a desiccator and re-weigh.
-
Calculate the percentage loss in weight.
-
Residue on Ignition
-
Objective : To measure the amount of residual substance not volatilized from a sample when the sample is ignited in the presence of sulfuric acid.
-
Methodology :
-
Accurately weigh a sample of the reference standard into a crucible.
-
Moisten the sample with a small amount of sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Cool, then moisten the residue with more sulfuric acid.
-
Heat at 800 ± 25°C until all black particles have disappeared.
-
Cool in a desiccator, weigh, and calculate the percentage of residue.
-
Visualizations
The following diagrams illustrate the logical workflow for sourcing and qualifying an ortho-Gliclazide reference standard.
Caption: Workflow for sourcing the ortho-Gliclazide reference standard.
Caption: Experimental workflow for the qualification of the ortho-Gliclazide reference standard.
References
- 1. Gliclazide EP Impurity F | 1076198-18-9 | SynZeal [synzeal.com]
- 2. ortho Gliclazide | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. scbt.com [scbt.com]
- 5. 格列齐特杂质F European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Gliclazide Impurity F, British Pharmacopoeia (BP) Reference Standard, MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
The Pharmacological Relevance of Ortho-Gliclazide Impurity: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. As with any synthesized pharmaceutical product, the presence of impurities is inevitable and requires rigorous control to ensure safety and efficacy. This technical guide focuses on a specific process-related impurity, ortho-Gliclazide (Gliclazide Impurity F), providing a comprehensive overview of its origin and outlining the experimental framework for assessing its pharmacological relevance. Due to the limited publicly available data on the specific biological activity of this impurity, this document serves as a practical guide for researchers to design and execute studies to determine its potential hypoglycemic effects, toxicity, and overall impact on drug safety.
Introduction to Ortho-Gliclazide Impurity
Ortho-Gliclazide, chemically known as N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide, is a structural isomer of Gliclazide.[1][2] It is identified as Gliclazide Impurity F in the European Pharmacopoeia.[1][2][3] This impurity is not a metabolite but a process-related impurity that arises during the synthesis of the Gliclazide active pharmaceutical ingredient (API). Its formation is primarily due to the presence of an ortho-isomer in the starting material, o-toluenesulfonamide, which reacts alongside the para-isomer to produce the corresponding impurity.[1]
Regulatory bodies like the U.S. FDA and EMA have stringent guidelines for the control of impurities in drug substances and products to ensure their safety and quality.[4] Therefore, understanding the potential pharmacological activity and toxicity of impurities such as ortho-Gliclazide is of paramount importance.
Table 1: Chemical and Physical Properties of Ortho-Gliclazide (Gliclazide Impurity F)
| Property | Value | Reference |
| Chemical Name | N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide | [1][2] |
| Synonyms | Gliclazide Impurity F, Gliclazide ortho-Analog | [3] |
| CAS Number | 1076198-18-9 | [3][5] |
| Molecular Formula | C15H21N3O3S | [1][6] |
| Molecular Weight | 323.41 g/mol | [6] |
Gliclazide's Mechanism of Action and Signaling Pathway
To understand the potential pharmacological relevance of ortho-Gliclazide, it is essential to first comprehend the mechanism of action of the parent drug, Gliclazide. Gliclazide exerts its hypoglycemic effect primarily by stimulating insulin secretion from the pancreatic β-cells.[7][8][9] This action is mediated through its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[7][9]
The binding of Gliclazide to SUR1 inhibits the KATP channel, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, causing an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin release into the bloodstream.[7]
Given the structural similarity between Gliclazide and its ortho-isomer, it is plausible that ortho-Gliclazide could also interact with the SUR1 receptor, either as an agonist, antagonist, or partial agonist, thereby potentially affecting insulin secretion.
Experimental Protocols for Assessing Pharmacological Relevance
The following sections detail experimental protocols that can be employed to evaluate the pharmacological relevance of ortho-Gliclazide impurity.
In Vitro Assays
This assay determines the affinity of ortho-Gliclazide for the SUR1 receptor. A competitive binding assay using a radiolabeled sulfonylurea (e.g., [3H]Glibenclamide) is a standard method.
Experimental Protocol:
-
Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293 cells) stably expressing the SUR1 receptor and the Kir6.2 subunit of the KATP channel.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up reactions in triplicate containing:
-
Total Binding: Cell membranes + [3H]Glibenclamide.
-
Non-specific Binding: Cell membranes + [3H]Glibenclamide + a high concentration of unlabeled Gliclazide.
-
Competition: Cell membranes + [3H]Glibenclamide + varying concentrations of ortho-Gliclazide.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ortho-Gliclazide concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) value from the resulting sigmoid curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Table 2: Materials for SUR1 Receptor Binding Assay
| Material | Description |
| Cell Line | HEK293 cells stably expressing SUR1 and Kir6.2 |
| Radioligand | [3H]Glibenclamide |
| Test Compound | Ortho-Gliclazide impurity |
| Positive Control | Unlabeled Gliclazide |
| Buffers | Lysis buffer, Assay buffer, Wash buffer |
| Equipment | Homogenizer, High-speed centrifuge, 96-well plates, Filtration apparatus, Liquid scintillation counter |
This assay measures the effect of ortho-Gliclazide on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
Experimental Protocol:
-
Cell/Islet Culture:
-
Culture pancreatic β-cell lines or isolate pancreatic islets from rodents.
-
Plate the cells or islets in multi-well plates.
-
-
Insulin Secretion Assay:
-
Pre-incubate the cells/islets in a low-glucose buffer.
-
Replace the buffer with solutions containing low glucose, high glucose, high glucose + Gliclazide (positive control), and high glucose + varying concentrations of ortho-Gliclazide.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the supernatant.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.
-
Compare the insulin secretion in the presence of ortho-Gliclazide to the control groups.
-
These assays are crucial for assessing the potential toxicity of the impurity.
Experimental Protocol (MTT Assay):
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, or the pancreatic β-cell line used in the secretion assay) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of ortho-Gliclazide for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Other cytotoxicity assays such as LDH release assay (for membrane integrity) or Trypan Blue exclusion assay can also be performed.[10][11]
In Vivo Models
In vivo studies are essential to understand the overall physiological effect of the ortho-Gliclazide impurity.
Experimental Protocol (Oral Glucose Tolerance Test in a Diabetic Rodent Model):
-
Induction of Diabetes:
-
Induce type 2 diabetes in rats or mice using a high-fat diet followed by a low dose of streptozotocin (STZ), or by using genetic models like db/db mice.
-
-
Animal Grouping and Dosing:
-
Divide the diabetic animals into several groups:
-
Vehicle control
-
Gliclazide (positive control)
-
Different doses of ortho-Gliclazide
-
-
Administer the respective treatments orally.
-
-
Oral Glucose Tolerance Test (OGTT):
-
After a fasting period, administer an oral glucose load to all animals.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose levels.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC values of the ortho-Gliclazide treated groups with the control groups to assess its effect on glucose tolerance.
-
Table 3: Parameters for In Vivo Hypoglycemic Activity Assessment
| Parameter | Method | Purpose |
| Fasting Blood Glucose | Glucometer | To assess the baseline glycemic control. |
| Oral Glucose Tolerance Test (OGTT) | Serial blood glucose measurements after a glucose load | To evaluate the body's ability to clear glucose from the bloodstream. |
| Plasma Insulin Levels | ELISA or RIA | To determine if the impurity affects insulin secretion in vivo. |
| Long-term Glycemic Control (HbA1c) | HPLC or immunoassay | To assess the effect on long-term glycemic control in chronic studies. |
Potential Pharmacological Scenarios and Their Implications
Based on the outcomes of the proposed experimental studies, several scenarios regarding the pharmacological relevance of ortho-Gliclazide can be envisaged:
-
Scenario 1: No Significant Biological Activity: If ortho-Gliclazide shows negligible binding to the SUR1 receptor, does not affect insulin secretion, and has low cytotoxicity, its pharmacological relevance would be minimal. In this case, its control would be based on standard regulatory guidelines for non-pharmacologically active impurities.
-
Scenario 2: Agonistic Activity: If the impurity demonstrates significant binding to the SUR1 receptor and stimulates insulin secretion, it would be considered a pharmacologically active impurity. This could potentially contribute to the overall hypoglycemic effect of the drug product. However, it could also increase the risk of hypoglycemia, especially if its potency is high.[12] The presence of such an impurity would need to be strictly controlled.
-
Scenario 3: Antagonistic Activity: If ortho-Gliclazide binds to the SUR1 receptor but inhibits Gliclazide-induced insulin secretion, it could reduce the therapeutic efficacy of the drug. This would necessitate very low limits for this impurity in the final product.
-
Scenario 4: Significant Toxicity: If the impurity exhibits significant cytotoxicity at concentrations that could be present in the drug product, it would pose a direct safety risk. This would be a critical finding and would likely lead to a re-evaluation of the manufacturing process to minimize its formation.
Conclusion
While ortho-Gliclazide is a known and characterized impurity of Gliclazide, its specific pharmacological relevance remains largely unexplored in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the biological activity and potential toxicity of this impurity. By employing the detailed in vitro and in vivo experimental protocols outlined herein, a clear understanding of the pharmacological profile of ortho-Gliclazide can be established. This knowledge is crucial for ensuring the safety, efficacy, and quality of Gliclazide drug products, in line with the stringent requirements of regulatory authorities. The proactive investigation of such impurities is a cornerstone of modern pharmaceutical development and risk management.
References
- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. benchchem.com [benchchem.com]
- 5. In- vitro and in-vivo screening of Hypoglycemics. | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Gliclazide - Wikipedia [en.wikipedia.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. japsonline.com [japsonline.com]
- 10. kosheeka.com [kosheeka.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. litfl.com [litfl.com]
Navigating the Solubility Landscape of Gliclazide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the solubility of the anti-diabetic drug Gliclazide in various organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing formulation strategies, bioavailability, and manufacturing processes. This document consolidates available quantitative data, details experimental methodologies, and presents a logical workflow for solubility determination to aid researchers in their formulation and development efforts.
Quantitative Solubility of Gliclazide
The solubility of Gliclazide has been experimentally determined in a range of organic solvents. The following table summarizes the mole fraction solubility (x_1) of Gliclazide at various temperatures. These values are crucial for selecting appropriate solvents for crystallization, formulation, and analytical method development.
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x_1) |
| N,N-Dimethylacetamide (DMA) | 278.15 | 11.25 |
| 283.15 | 12.89 | |
| 288.15 | 14.78 | |
| 293.15 | 16.96 | |
| 298.15 | 19.49 | |
| 303.15 | 22.41 | |
| 308.15 | 25.80 | |
| 313.15 | 29.74 | |
| 318.15 | 34.34 | |
| 323.15 | 39.71 | |
| Dimethyl Sulfoxide (DMSO) | 278.15 | 10.03 |
| 283.15 | 11.66 | |
| 288.15 | 13.55 | |
| 293.15 | 15.75 | |
| 298.15 | 18.31 | |
| 303.15 | 21.29 | |
| 308.15 | 24.76 | |
| 313.15 | 28.80 | |
| 318.15 | 33.52 | |
| 323.15 | 39.04 | |
| 1,2-Dichloroethane | 278.15 | 2.53 |
| 283.15 | 2.89 | |
| 288.15 | 3.30 | |
| 293.15 | 3.78 | |
| 298.15 | 4.34 | |
| 303.15 | 5.00 | |
| 308.15 | 5.76 | |
| 313.15 | 6.65 | |
| 318.15 | 7.69 | |
| 323.15 | 8.89 | |
| 1,4-Dioxane | 278.15 | 2.15 |
| 283.15 | 2.45 | |
| 288.15 | 2.80 | |
| 293.15 | 3.20 | |
| 298.15 | 3.66 | |
| 303.15 | 4.19 | |
| 308.15 | 4.80 | |
| 313.15 | 5.50 | |
| 318.15 | 6.30 | |
| 323.15 | 7.22 | |
| 2-Butanone | 278.15 | 1.15 |
| 283.15 | 1.33 | |
| 288.15 | 1.54 | |
| 293.15 | 1.78 | |
| 298.15 | 2.06 | |
| 303.15 | 2.39 | |
| 308.15 | 2.77 | |
| 313.15 | 3.22 | |
| 318.15 | 3.74 | |
| 323.15 | 4.34 | |
| 2-Methoxyethanol | 278.15 | 1.09 |
| 283.15 | 1.25 | |
| 288.15 | 1.44 | |
| 293.15 | 1.66 | |
| 298.15 | 1.91 | |
| 303.15 | 2.20 | |
| 308.15 | 2.54 | |
| 313.15 | 2.93 | |
| 318.15 | 3.38 | |
| 323.15 | 3.90 | |
| n-Propyl Acetate | 278.15 | 0.69 |
| 283.15 | 0.80 | |
| 288.15 | 0.93 | |
| 293.15 | 1.08 | |
| 298.15 | 1.25 | |
| 303.15 | 1.45 | |
| 308.15 | 1.68 | |
| 313.15 | 1.95 | |
| 318.15 | 2.26 | |
| 323.15 | 2.62 | |
| n-Butyl Acetate | 278.15 | 0.58 |
| 283.15 | 0.67 | |
| 288.15 | 0.78 | |
| 293.15 | 0.90 | |
| 298.15 | 1.05 | |
| 303.15 | 1.22 | |
| 308.15 | 1.41 | |
| 313.15 | 1.64 | |
| 318.15 | 1.90 | |
| 323.15 | 2.20 | |
| Pentyl Acetate | 278.15 | 0.50 |
| 283.15 | 0.58 | |
| 288.15 | 0.67 | |
| 293.15 | 0.78 | |
| 298.15 | 0.91 | |
| 303.15 | 1.05 | |
| 308.15 | 1.22 | |
| 313.15 | 1.42 | |
| 318.15 | 1.65 | |
| 323.15 | 1.91 | |
| Isopropyl Acetate | 278.15 | 0.46 |
| 283.15 | 0.54 | |
| 288.15 | 0.63 | |
| 293.15 | 0.73 | |
| 298.15 | 0.85 | |
| 303.15 | 0.99 | |
| 308.15 | 1.15 | |
| 313.15 | 1.34 | |
| 318.15 | 1.56 | |
| 323.15 | 1.81 |
Data sourced from a study on the solid-liquid equilibrium of Gliclazide.[1]
In addition to the extensive data above, other sources provide qualitative and semi-quantitative solubility information:
-
Gliclazide is soluble in DMSO and dimethyl formamide at approximately 20 mg/mL.[2]
-
Gliclazide is freely soluble in methylene chloride , sparingly soluble in acetone , and slightly soluble in ethanol .[3] It is also freely soluble in chloroform .[4]
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental experimental procedure. Below are outlines of common methods employed in the cited literature.
Gravimetric Method
This is a classical and widely used method for determining the equilibrium solubility of a compound in a solvent.
Apparatus and Materials:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (precision of ±0.1 mg)
-
Filtration unit (e.g., syringe filters)
-
Drying oven
Procedure:
-
An excess amount of Gliclazide is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath.
-
The suspension is stirred for a sufficient time to ensure solid-liquid equilibrium is reached (preliminary experiments can determine this timeframe).
-
Once equilibrium is achieved, stirring is stopped to allow the undissolved solid to settle.
-
A sample of the supernatant is withdrawn, filtered to remove any solid particles, and weighed.
-
The weighed sample is then dried in an oven at a suitable temperature until a constant weight is achieved.
-
The mass of the dissolved Gliclazide is determined by subtracting the mass of the solvent from the initial mass of the solution.
-
The mole fraction solubility is then calculated based on the masses and molar masses of the solute and solvent.
Phase Solubility Study
This method is often used to investigate the effect of complexing agents or co-solvents on the solubility of a drug.
Apparatus and Materials:
-
Glass-stoppered flasks
-
Shaker bath with temperature control
-
UV-Vis Spectrophotometer
-
Filter paper
Procedure:
-
A constant, excess amount of Gliclazide is added to a series of flasks containing a fixed volume of the solvent system (e.g., solutions of a polymer in a solvent at increasing concentrations).[6]
-
The flasks are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5°C).[6]
-
The flasks are shaken for an extended period (e.g., 72 hours) to reach equilibrium.[6]
-
After equilibration, the solutions are filtered to remove the undissolved drug.[6]
-
The filtrate is then suitably diluted, and the concentration of dissolved Gliclazide is determined using a UV-Vis spectrophotometer at a specific wavelength (e.g., 226 nm).[6]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to methods like the gravimetric approach.
Caption: A generalized workflow for determining the solubility of Gliclazide.
This guide provides a foundational understanding of Gliclazide's solubility in organic solvents, offering valuable data and methodological insights for pharmaceutical scientists. The provided information can aid in the rational design of dosage forms and the optimization of manufacturing processes for this important therapeutic agent.
References
The Genesis of Gliclazide Impurity F: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the origins of Gliclazide Impurity F, a known impurity in the widely used anti-diabetic drug, Gliclazide. Understanding the formation pathways of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. This document provides a comprehensive overview of the synthetic origins of Gliclazide Impurity F, supported by experimental methodologies and data, to aid in its control and analysis.
Unveiling Gliclazide Impurity F
Gliclazide Impurity F is identified as the ortho-isomer of Gliclazide.[1][2] Its systematic name is N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide.[1] The key structural difference between Gliclazide and Impurity F lies in the position of the methyl group on the phenylsulfonyl moiety; in Gliclazide, it is at the para (4) position, while in Impurity F, it is at the ortho (2) position.[1] This seemingly minor structural variance has significant implications for the purification and quality control of Gliclazide.
The Synthetic Origin of Impurity F
The primary source of Gliclazide Impurity F is not from the degradation of the Gliclazide molecule itself, but rather it is a process-related impurity.[1] Its formation is intrinsically linked to the presence of an isomeric impurity in the starting materials used for Gliclazide synthesis.
The synthesis of Gliclazide typically involves the reaction of a p-toluenesulfonylurea derivative with 3-azabicyclo[3.3.0]octane (also known as hexahydrocyclopenta[c]pyrrole). A crucial starting material for the sulfonylurea portion is p-toluenesulfonamide. However, commercial-grade p-toluenesulfonamide can contain its ortho-isomer, o-toluenesulfonamide, as an impurity.[1] This isomeric contaminant follows the same reaction pathway as its para-isomer, ultimately leading to the formation of Gliclazide Impurity F alongside the active pharmaceutical ingredient (API).
The logical relationship for the formation of Gliclazide and Impurity F is illustrated in the following diagram:
Experimental Protocols
Synthesis of Gliclazide Impurity F
A representative synthesis of Gliclazide Impurity F can be achieved by reacting o-toluenesulfonylurea with azolidine hydrochloride (a salt of 3-azabicyclo[3.3.0]octane).[1] The following is a generalized laboratory-scale protocol based on reported methods.
Materials:
-
o-Toluenesulfonylurea
-
Azolidine hydrochloride
-
Acetonitrile
-
Methanol (for recrystallization)
Procedure:
-
A mixture of o-toluenesulfonylurea and an equimolar amount of azolidine hydrochloride is suspended in acetonitrile.
-
The mixture is heated to reflux and maintained at this temperature for approximately 6 hours.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product can be further purified by recrystallization from methanol to yield Gliclazide Impurity F.
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and recommended method for the analysis of Gliclazide and its impurities.[3]
The following workflow outlines the general steps for the analysis of Gliclazide and the detection of Impurity F.
References
Preliminary Toxicological Assessment of ortho-Gliclazide: A Technical Guide
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is a synthesis of publicly available data and should not be considered a complete or definitive toxicological profile. ortho-Gliclazide is identified as Gliclazide Impurity F, and specific toxicological data for this isomer is limited. Therefore, this assessment relies heavily on data from the parent compound, Gliclazide, as a surrogate, a fact that should be considered when interpreting the findings.
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of non-insulin-dependent diabetes mellitus. Its mechanism of action primarily involves the stimulation of insulin secretion from pancreatic β-cells. ortho-Gliclazide, also known as Gliclazide Impurity F, is a known process impurity generated during the synthesis of Gliclazide. Due to its potential presence in the final drug product, an understanding of its toxicological profile is essential for risk assessment. This technical guide provides a preliminary toxicological assessment of ortho-Gliclazide, drawing upon available data for the impurity and a more extensive dataset for the parent compound, Gliclazide.
Toxicological Profile of ortho-Gliclazide (Gliclazide Impurity F)
Hazard Identification:
Based on the available Safety Data Sheet, ortho-Gliclazide is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Suspected of damaging fertility or the unborn child.
-
May cause harm to breast-fed children.
It is important to note that the SDS also states that for acute toxicity, germ cell mutagenicity, and carcinogenicity, the classification criteria are not met based on the available data. No numerical measures of toxicity, such as an LD50 (Lethal Dose, 50%), have been identified.
Toxicological Profile of Gliclazide (Surrogate Data)
Given the limited data on ortho-Gliclazide, the toxicological profile of the parent drug, Gliclazide, is presented here as a surrogate to provide a broader understanding of the potential toxicities associated with this class of compounds.
Acute Toxicity
Gliclazide exhibits a low order of acute toxicity in animal studies. The primary symptom of acute overdose is hypoglycemia.
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | > 3000 |
| Rat | Oral | > 3000 |
| Dog | Oral | > 3000 |
| Guinea Pig | Oral | > 2000 |
Repeated-Dose Toxicity
Sub-chronic toxicity studies have been conducted on Gliclazide. In a study on dogs, the maximum tolerated daily dose was established to be between 150 and 200 mg/kg.
Genotoxicity
Gliclazide has been evaluated for its genotoxic potential in a battery of tests and has not been found to be mutagenic.
| Test System | Result |
| Ames Test (Gene Mutation) | Negative |
| In vitro Chromosomal Aberration (Human Lymphocytes) | Negative |
| In vivo Micronucleus Test (Mouse) | Negative |
Carcinogenicity
Long-term carcinogenicity studies in animals have not revealed any evidence of a carcinogenic potential for Gliclazide. Furthermore, extensive clinical use over many years has not raised suspicions of carcinogenicity in humans.
Reproductive and Developmental Toxicity
Studies on fertility and reproduction in animals treated with Gliclazide have shown no abnormalities in the first-generation offspring. However, like other sulfonylureas, Gliclazide is contraindicated during pregnancy and breastfeeding. Uncontrolled diabetes during pregnancy is associated with a higher incidence of congenital abnormalities and perinatal mortality, and insulin is the recommended treatment.
Experimental Protocols
Detailed proprietary experimental protocols for the toxicological assessment of Gliclazide and its impurities are not publicly available. However, the methodologies likely followed established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vivo Micronucleus Test (General Protocol based on OECD 474)
This test assesses the ability of a substance to induce chromosomal damage.
-
Test System: Laboratory mice are typically used.
-
Administration: The test substance (Gliclazide) is administered to the animals, usually via oral gavage, at various dose levels. A positive control (a known mutagen) and a negative control (vehicle) are also included.
-
Dosing Regimen: Animals are typically dosed once or twice.
-
Sample Collection: Bone marrow is collected from the femurs at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.
-
Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. At least 2000 cells per animal are typically scored.
-
Data Evaluation: The frequency of micronucleated polychromatic erythrocytes is compared between the treated and control groups.
Reproduction/Developmental Toxicity Screening Test (General Protocol based on OECD 421)
This test provides an initial assessment of potential effects on male and female reproductive performance and on the development of offspring.
-
Test System: Rats are commonly used.
-
Administration: The test substance is administered daily to both males and females, typically via oral gavage.
-
Dosing Period: Males are dosed for a period before mating, during mating, and until sacrifice. Females are dosed before mating, during mating, throughout gestation, and lactation.
-
Mating: Animals are paired for mating.
-
Observations: Clinical signs, body weight, and food consumption are monitored. Reproductive parameters such as fertility, gestation length, and litter size are recorded. Offspring are observed for viability, growth, and development.
-
Necropsy: Parent animals and offspring are subjected to a gross necropsy. Reproductive organs and other target tissues are examined histopathologically.
-
Data Evaluation: Reproductive and developmental endpoints are compared between treated and control groups.
Signaling Pathways
Gliclazide has been shown to exert effects beyond its primary insulin secretagogue action, some of which may be related to its antioxidant properties and its influence on intracellular signaling pathways. Studies have implicated the involvement of Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) in the cellular effects of Gliclazide.
In the context of diabetic complications, hyperglycemia can lead to the production of advanced glycation end products (AGEs) and reactive oxygen species (ROS). These can activate signaling cascades involving PKC and MAPK, which in turn can activate the transcription factor NF-κB. NF-κB activation leads to the expression of pro-inflammatory and pro-fibrotic genes, contributing to tissue damage. Gliclazide, through its antioxidant properties, may inhibit the activation of these pathways, thereby providing a protective effect.
Conclusion
The preliminary toxicological assessment of ortho-Gliclazide is constrained by the limited availability of specific data for this impurity. The available hazard classifications suggest potential for irritation, and reproductive and developmental toxicity, although these are not substantiated by quantitative data or detailed studies.
As a surrogate, the extensive toxicological data for Gliclazide indicates a low potential for acute toxicity, genotoxicity, and carcinogenicity. The primary adverse effect of Gliclazide is hypoglycemia, which is related to its pharmacological action. While reproductive studies in animals have not shown direct adverse effects on offspring, its use in pregnancy is contraindicated.
Further studies are warranted to definitively characterize the toxicological profile of ortho-Gliclazide and to establish a scientifically robust risk assessment for its presence as an impurity in Gliclazide drug products. The information on Gliclazide's interaction with intracellular signaling pathways suggests a potential for beneficial pleiotropic effects, which may also be relevant to the overall safety profile of the drug and its impurities.
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Determination of ortho-Gliclazide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ortho-Gliclazide, a known impurity and related substance of the anti-diabetic drug Gliclazide. The developed isocratic method utilizes a C18 stationary phase and a UV detector for the determination of ortho-Gliclazide in bulk drug substances. This method is suitable for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1] Ortho-Gliclazide, chemically known as 1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-[(2-methylphenyl)sulphonyl]urea, is a potential process-related impurity in the synthesis of Gliclazide.[2] Rigorous analytical monitoring of such impurities is crucial to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of closely related chemical compounds.[3][4] This application note provides a detailed protocol for an HPLC method specifically developed and validated for the analysis of ortho-Gliclazide.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Column: Hypersil ODS C18, 4.6 mm × 250 mm, 5 µm particle size (or equivalent).[5]
-
Reagents:
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Stationary Phase | Hypersil ODS C18 (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Phosphate Buffer: Acetonitrile (45:55 v/v), pH 3.0 adjusted with Orthophosphoric Acid[3] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 235 nm[3] |
| Injection Volume | 20 µL[3][5] |
| Run Time | 15 minutes[5] |
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in Milli-Q water to obtain a desired buffer concentration (e.g., 0.02 M).[6]
-
pH Adjustment: Adjust the pH of the phosphate buffer to 3.0 using orthophosphoric acid.
-
Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in a ratio of 45:55 (v/v).
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of ortho-Gliclazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
Method Validation Summary
The developed analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
System Suitability
System suitability was established by injecting the standard solution six times. The acceptance criteria for key parameters are listed in Table 2.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | NMT 2.0[5] | < 1.5 |
| Theoretical Plates | NLT 2000 | > 3000 |
| % RSD of Peak Area | NMT 2.0% | < 1.0% |
Linearity
The linearity of the method was evaluated over a concentration range of 1-20 µg/mL. The correlation coefficient (r²) was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.
Accuracy
Accuracy was determined by the recovery of known amounts of ortho-Gliclazide spiked into a placebo matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean percentage recovery was within the acceptable range of 98-102%.[6]
Precision
The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (% RSD) for both was found to be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.09 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.2 mL/min) and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of ortho-Gliclazide.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the determination of ortho-Gliclazide. This method can be effectively used for routine quality control analysis of bulk drug substances and in stability studies.
References
- 1. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ortho Gliclazide | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Gliclazide Impurity D | 1136426-19-1 | Benchchem [benchchem.com]
- 5. researchtrend.net [researchtrend.net]
- 6. japsonline.com [japsonline.com]
Application Note: Detection of ortho-Gliclazide in Bulk Gliclazide Drug Substance
AN-0012
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (Type 2).[1][2] During the synthesis of Gliclazide, process-related impurities and degradation products can arise. One such potential impurity is ortho-Gliclazide, a positional isomer of Gliclazide. The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for the detection and quantification of such impurities in the bulk drug substance to ensure its quality and compliance with regulatory standards.
This application note details a reliable and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of ortho-Gliclazide in bulk Gliclazide drug substance. The described protocol is based on methods validated according to ICH guidelines for accuracy, precision, linearity, specificity, and robustness.[3][4]
Principle
The method utilizes RP-HPLC with UV detection to separate ortho-Gliclazide from the active pharmaceutical ingredient (API), Gliclazide, and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The chromatographic conditions are optimized to ensure sufficient resolution between the analyte peaks. Quantification is performed by comparing the peak area of ortho-Gliclazide in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Gliclazide Bulk Drug Substance (Sample)
-
ortho-Gliclazide Reference Standard (Certified)
-
Gliclazide Reference Standard (Certified)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
High-Purity Water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible Detector or Photodiode Array (PDA) Detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Phosphate Buffer : Acetonitrile (10:90 v/v), pH adjusted to 3.0 with Orthophosphoric Acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 228 nm[5] |
| Run Time | 15 minutes[5] |
Preparation of Solutions
4.1. Phosphate Buffer Preparation:
-
Dissolve a suitable amount of Potassium Dihydrogen Orthophosphate in High-Purity Water to obtain the desired buffer concentration.
-
Adjust the pH of the buffer to 3.0 using Orthophosphoric Acid.[5]
4.2. Mobile Phase Preparation:
-
Mix the prepared Phosphate Buffer and Acetonitrile in the ratio of 10:90 (v/v).[5]
-
Degas the mobile phase by sonication for 15-20 minutes before use.
4.3. Diluent Preparation:
-
Use the mobile phase as the diluent for the preparation of standard and sample solutions.
4.4. Standard Stock Solution Preparation (ortho-Gliclazide):
-
Accurately weigh about 10 mg of ortho-Gliclazide Reference Standard into a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
4.5. Standard Solution Preparation (ortho-Gliclazide):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 10 µg/mL.
4.6. Sample Solution Preparation:
-
Accurately weigh about 100 mg of the Gliclazide bulk drug substance into a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
System Suitability
Before sample analysis, inject the standard solution five replicate times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the ortho-Gliclazide peak: Not more than 2.0.
-
Relative Standard Deviation (RSD) of the peak areas: Not more than 2.0%.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of ortho-Gliclazide.
-
Inject the Standard Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the ortho-Gliclazide peak in the sample chromatogram by comparing its retention time with that of the standard.
Calculation
The amount of ortho-Gliclazide in the Gliclazide bulk drug substance can be calculated using the following formula:
% ortho-Gliclazide = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of ortho-Gliclazide in the sample solution.
-
Area_standard is the average peak area of ortho-Gliclazide in the standard solution.
-
Conc_standard is the concentration of the ortho-Gliclazide standard solution (in mg/mL).
-
Conc_sample is the concentration of the Gliclazide sample solution (in mg/mL).
Data Presentation
The following table summarizes the typical validation parameters for the analytical method for Gliclazide and its related impurities, which would be applicable for the detection of ortho-Gliclazide.
| Parameter | Gliclazide | Impurity-F |
| Limit of Detection (LOD) | 0.003 µg/mL | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL | 0.01 µg/mL |
| Linearity Range | 2-20 µg/mL | - |
| Correlation Coefficient (r²) | 0.9997 | - |
| Accuracy (% Recovery) | 98-102% | - |
| Precision (% RSD) | < 2.0% | < 2.0% |
Note: Data for Impurity-F is presented as an example of a related substance. Similar performance would be expected for ortho-Gliclazide under a validated method.[3][4][6]
Visualizations
Experimental Workflow for ortho-Gliclazide Detection
Caption: Workflow for the detection of ortho-Gliclazide impurity in bulk Gliclazide.
References
Application of ortho-Gliclazide as an Analytical Standard
Introduction
ortho-Gliclazide, a positional isomer of the anti-diabetic drug Gliclazide, is a critical analytical standard used in the pharmaceutical industry. Its primary application is in the quality control of Gliclazide active pharmaceutical ingredients (APIs) and finished dosage forms. As a known impurity, referred to as "Gliclazide Impurity F" in pharmacopeial monographs, ortho-Gliclazide serves as a reference standard for the identification and quantification of this specific impurity, ensuring the safety and efficacy of Gliclazide-containing medicines. This document provides detailed application notes and protocols for the use of ortho-Gliclazide as an analytical standard.
Application Notes
ortho-Gliclazide is principally utilized in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation and quantification of impurities in Gliclazide. Its use is essential for:
-
Impurity Profiling: Identifying and quantifying the presence of ortho-Gliclazide in Gliclazide drug substances and products.
-
Method Validation: Establishing the performance characteristics of analytical methods, including specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) for the determination of Gliclazide and its impurities.
-
Stability Studies: Monitoring the formation of ortho-Gliclazide as a potential degradant under various stress conditions to determine the shelf-life and appropriate storage conditions for Gliclazide products.
-
Quality Control: Routine testing of Gliclazide batches to ensure they meet the stringent purity requirements set by regulatory authorities.
Experimental Protocols
The following protocols describe the use of ortho-Gliclazide as an analytical standard in the quality control of Gliclazide.
Preparation of Standard Solutions
Objective: To prepare accurate and precise standard solutions of ortho-Gliclazide for use in analytical procedures.
Materials:
-
ortho-Gliclazide reference standard
-
Gliclazide reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol for ortho-Gliclazide Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of ortho-Gliclazide reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of acetonitrile (or a suitable solvent in which ortho-Gliclazide is soluble) and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with the same solvent.
-
Stopper the flask and mix thoroughly. This is the ortho-Gliclazide stock solution.
Protocol for Gliclazide Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of Gliclazide reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.[1]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well.[1]
Preparation of Working Standard Solutions:
Working standard solutions for various validation parameters are prepared by diluting the stock solutions with the mobile phase or a suitable diluent.
Chromatographic Method for Impurity Determination
Objective: To establish a chromatographic method for the separation and quantification of ortho-Gliclazide from Gliclazide.
Typical HPLC/UPLC Conditions:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225-235 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
System Suitability:
Before sample analysis, the chromatographic system must pass system suitability tests. A solution containing both Gliclazide and ortho-Gliclazide is injected.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for both peaks |
| Theoretical Plates | Greater than 2000 for both peaks |
| Resolution | Greater than 2.0 between the Gliclazide and ortho-Gliclazide peaks |
| % RSD of Peak Areas (from replicate injections) | Not more than 2.0% |
Method Validation Protocols using ortho-Gliclazide Standard
The analytical method should be validated according to ICH guidelines.
a) Specificity:
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution between the Gliclazide peak and the ortho-Gliclazide peak.
b) Linearity:
A series of solutions of ortho-Gliclazide are prepared at different concentrations (e.g., from the Limit of Quantification level up to 150% of the specification limit for the impurity). The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
c) Accuracy (Recovery):
The accuracy is determined by spiking a placebo or a sample solution with known amounts of ortho-Gliclazide at different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level). The percentage recovery is then calculated.
| Parameter | Acceptance Criteria |
| % Recovery | Typically between 80% and 120% for impurities |
d) Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample spiked with ortho-Gliclazide are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment.
| Parameter | Acceptance Criteria |
| % Relative Standard Deviation (%RSD) | Typically not more than 10% for impurities |
e) Limit of Detection (LOD) and Limit of Quantification (LOQ):
These are the lowest amounts of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. They can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak for ortho-Gliclazide (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. One study reported an LOD and LOQ for Gliclazide Impurity-F of 0.003 µg/mL and 0.01 µg/mL, respectively.[2][3]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the validation of an HPLC method for Gliclazide and its impurity, ortho-Gliclazide.
| Validation Parameter | Analyte | Typical Value/Range |
| Linearity Range | Gliclazide | 1 - 100 µg/mL |
| ortho-Gliclazide | LOQ - 1.5 µg/mL | |
| Correlation Coefficient (r²) | Gliclazide | > 0.999 |
| ortho-Gliclazide | > 0.999 | |
| Accuracy (% Recovery) | Gliclazide | 98.0% - 102.0% |
| ortho-Gliclazide | 90.0% - 110.0% | |
| Precision (%RSD) | Gliclazide | < 2.0% |
| ortho-Gliclazide | < 10.0% | |
| LOD | Gliclazide | ~0.1 µg/mL |
| ortho-Gliclazide | ~0.003 µg/mL[2][3] | |
| LOQ | Gliclazide | ~0.5 µg/mL |
| ortho-Gliclazide | ~0.01 µg/mL[2][3] |
Visualizations
Caption: Workflow for the analysis of ortho-Gliclazide impurity in Gliclazide samples.
Caption: Logical flow of the analytical method validation process for Gliclazide impurity testing.
References
Application Note: Chromatographic Separation of Gliclazide and its Positional Isomers
Abstract
This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation of the anti-diabetic drug Gliclazide from its positional isomer, N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide (o-Gliclazide). Gliclazide, being the p-tolyl isomer, can have the o-tolyl isomer as a process-related impurity. Ensuring the separation of these isomers is critical for the quality control and safety of Gliclazide formulations. The presented method is stability-indicating, accurate, and precise, making it suitable for routine analysis in pharmaceutical quality control laboratories.
Introduction
Gliclazide, chemically known as 1-(3-azabicyclo[3.3.0]oct-3-yl)-3-(p-tolylsulfonyl)urea, is a second-generation sulfonylurea widely used in the management of non-insulin-dependent diabetes mellitus. During its synthesis, positional isomers can arise, with the ortho-tolyl isomer (o-Gliclazide or Impurity F) being a notable example.[1] Positional isomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification a regulatory requirement. This document provides a detailed protocol for the chromatographic separation of Gliclazide and its ortho-positional isomer using UPLC.
Experimental
Instrumentation and Consumables
-
Chromatograph: UPLC system with a photodiode array detector
-
Column: Acquity CSH C18, 1.7 µm, 50 x 2.1 mm
-
Vials: Amber glass vials
-
Software: Chromatographic data acquisition and processing software (e.g., Waters Empower)
Reagents and Standards
-
Gliclazide Reference Standard
-
Gliclazide Impurity F (o-Gliclazide) Reference Standard
-
Ammonium Acetate (Emparta grade)
-
Acetonitrile (HPLC grade)
-
De-ionized Water (Milli-Q or equivalent)
Chromatographic Conditions
A summary of the UPLC method parameters for the separation of Gliclazide and its ortho-positional isomer is presented in Table 1.
| Parameter | Value |
| Column | Acquity CSH C18, 1.7 µm, 50 x 2.1 mm |
| Mobile Phase | 65% of 5 mM Ammonium Acetate buffer (pH 4.0) and 35% of a mixture of 10% buffer and 90% Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 45 °C |
| Detection Wavelength | 227 nm |
| Run Time | Sufficient to allow elution of all components |
Table 1: UPLC Method Parameters
Protocols
Preparation of Mobile Phase and Solutions
-
5 mM Ammonium Acetate Buffer (pH 4.0):
-
Dissolve an appropriate amount of ammonium acetate in de-ionized water to make a 5 mM solution.
-
Adjust the pH to 4.0 using a suitable acid (e.g., formic acid).
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 650 mL of the 5 mM Ammonium Acetate buffer (pH 4.0) with 350 mL of a mixture containing 10% of the same buffer and 90% acetonitrile.
-
Degas the mobile phase by sonication or online degasser.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Gliclazide and o-Gliclazide (Impurity F) reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
-
Working Standard Solution Preparation:
-
Dilute the stock solutions with the diluent to achieve a working concentration suitable for analysis.
-
-
Sample Preparation:
-
For drug substance: Accurately weigh and dissolve the sample in the diluent to the desired concentration.
-
For dosage forms: Weigh and finely powder a representative number of tablets. Extract the powder with a known volume of diluent, sonicate to ensure complete dissolution of the active ingredient, and filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. The criteria are outlined in Table 2.
| Parameter | Acceptance Criteria |
| Resolution between Gliclazide and o-Gliclazide (Impurity F) | Not less than 2.0[2] |
| Tailing Factor for Gliclazide Peak | Not more than 1.5 |
| Theoretical Plates for Gliclazide Peak | Not less than 2000 |
| % RSD for replicate injections of Gliclazide | Not more than 2.0% |
Table 2: System Suitability Criteria
Data and Results
The UPLC method described provides a clear separation between Gliclazide and its ortho-positional isomer, Impurity F. The method has been validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[2] A summary of the validation parameters is presented in Table 3.
| Validation Parameter | Result |
| Specificity | No interference from blank, placebo, or degradation products at the retention times of Gliclazide and its isomer. |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | Within 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Method dependent, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Method dependent, typically in the ng/mL range. |
Table 3: Summary of Method Validation Data
Visualizations
Caption: Logical relationship of Gliclazide and its positional isomer undergoing UPLC separation.
Caption: Experimental workflow for the chromatographic analysis of Gliclazide and its isomers.
Conclusion
The UPLC method detailed in this application note is demonstrated to be effective for the separation and quantification of Gliclazide and its ortho-positional isomer. The method is robust, reliable, and meets the stringent requirements for pharmaceutical quality control. Adherence to the provided protocols will ensure accurate determination of the purity of Gliclazide in both bulk drug substance and finished pharmaceutical products.
References
Application Notes and Protocols for the Isolation of ortho-Gliclazide from a Gliclazide Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of non-insulin-dependent diabetes mellitus. During its synthesis, various impurities can be generated, including positional isomers. One such critical impurity is ortho-gliclazide (N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide), also known as Gliclazide Impurity F. As a positional isomer of the active pharmaceutical ingredient (API), its separation, identification, and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product.
These application notes provide detailed protocols for the isolation of ortho-gliclazide from a gliclazide mixture using preparative High-Performance Liquid Chromatography (HPLC). The methodologies cover the synthesis of a reference standard, analytical method development, scaling up to a preparative scale, and final purification through crystallization.
Synthesis of ortho-Gliclazide (Reference Standard)
A dedicated synthesis of ortho-gliclazide is essential to obtain a pure reference standard for analytical method development and for spiking experiments to confirm peak identity in the mixture. The synthesis involves a two-step process.
Synthesis of o-Toluenesulfonylurea
Protocol:
-
In a suitable reaction vessel, combine urea and sodium hydroxide.
-
Heat the mixture until it melts.
-
Slowly add o-toluenesulfonamide to the molten mixture.
-
Continue heating and stirring for approximately 6 hours to complete the reaction.
-
After completion, cool the reaction mixture and add water and hydrochloric acid to adjust the pH to 7.
-
Filter the resulting precipitate, wash it with water, and dry it under a vacuum to yield o-toluenesulfonylurea.
Synthesis of ortho-Gliclazide
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized o-toluenesulfonylurea and an equimolar amount of 3-azabicyclo[3.3.0]octane hydrochloride in acetonitrile.
-
Reflux the mixture for approximately 6 hours.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the crude ortho-gliclazide and recrystallize it from methanol to obtain a purified reference standard.
Analytical Method Development for Gliclazide and ortho-Gliclazide Separation
An efficient analytical HPLC method is the foundation for successful preparative isolation. The following method provides excellent resolution between gliclazide and its ortho-isomer.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
Table 1: Analytical HPLC Method Parameters.
Under these conditions, baseline separation of gliclazide and ortho-gliclazide is achieved, allowing for accurate quantification and a basis for scaling up to preparative chromatography.
Preparative HPLC Isolation of ortho-Gliclazide
The goal of preparative HPLC is to isolate a significant quantity of the target compound (ortho-gliclazide) with high purity. This requires scaling up the analytical method.
Scaling Up from Analytical to Preparative HPLC
The transition from an analytical to a preparative scale involves adjusting the flow rate and sample load according to the column dimensions. The following formula can be used to calculate the new flow rate:
F_prep = F_analyt * (d_prep / d_analyt)²
Where:
-
F_prep = Preparative flow rate
-
F_analyt = Analytical flow rate
-
d_prep = Internal diameter of the preparative column
-
d_analyt = Internal diameter of the analytical column
A loading study should be performed on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. This information is then used to estimate the loading capacity of the preparative column.
Preparative HPLC Protocol
-
System Preparation:
-
Equip the preparative HPLC system with a larger dimension C18 column (e.g., 250 mm x 20 mm, 10 µm).
-
Prepare a sufficient volume of the mobile phase (Acetonitrile:Phosphate Buffer, pH 3.0, 90:10 v/v).
-
Set the flow rate according to the scaled-up calculation (e.g., for a 20 mm ID column, the flow rate would be approximately 18.8 mL/min).
-
Set the UV detector to 228 nm.
-
-
Sample Preparation:
-
Dissolve the gliclazide mixture containing the ortho-isomer in a suitable solvent (e.g., the mobile phase) to a high concentration determined by the loading study.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the concentrated sample onto the preparative column.
-
Monitor the chromatogram in real-time.
-
Based on the retention times determined during the analytical runs, set the fraction collector to collect the eluent corresponding to the ortho-gliclazide peak.
-
Collect the fractions in clean, labeled vessels.
-
Quantitative Data from a Typical Preparative Run
| Parameter | Value |
| Column Dimensions | 250 mm x 20 mm, 10 µm |
| Sample Load | 100 mg of gliclazide mixture |
| Flow Rate | 18.8 mL/min |
| Retention Time (Gliclazide) | ~10.5 min |
| Retention Time (ortho-Gliclazide) | ~9.2 min |
| Purity of Collected Fraction | >98% |
Table 2: Example Preparative HPLC Parameters and Results.
Post-Preparative Purification by Crystallization
To further enhance the purity of the isolated ortho-gliclazide, a final crystallization step is recommended.
Crystallization Protocol
-
Solvent Evaporation:
-
Combine the collected fractions containing ortho-gliclazide.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Recrystallization:
-
Dissolve the dried residue in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the purified crystals and wash them with a small amount of cold methanol.
-
Dry the crystals under a vacuum to obtain highly pure ortho-gliclazide.
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow for ortho-Gliclazide Isolation
Gliclazide Signaling Pathway (Illustrative)
Application Note: A Stability-Indicating HPLC Method for the Determination of Ortho-Gliclazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of ortho-Gliclazide in the presence of its degradation products. The method is based on established analytical procedures for the structurally similar compound, Gliclazide. Forced degradation studies were performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the method's specificity. The chromatographic conditions were optimized to achieve adequate separation of ortho-Gliclazide from its potential degradation products. This method is suitable for routine quality control and stability testing of ortho-Gliclazide in bulk drug and pharmaceutical formulations.
Introduction
Ortho-Gliclazide is an analog of Gliclazide, an oral hypoglycemic agent belonging to the sulfonylurea class used in the treatment of non-insulin-dependent diabetes mellitus.[1] Stability testing is a critical component of the drug development process, ensuring that the drug substance and product maintain their quality, safety, and efficacy throughout their shelf life. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental conditions. This document provides a detailed protocol for a stability-indicating HPLC assay for ortho-Gliclazide, adapted from validated methods for Gliclazide.[2][3]
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.025 M Ammonium Acetate Buffer (pH 3.5) (40:60, v/v) |
| Flow Rate | 0.25 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 30 minutes |
Table 2: Summary of Forced Degradation Studies of Gliclazide (as a proxy for ortho-Gliclazide)
| Stress Condition | Treatment | Observation |
| Acid Hydrolysis | 0.1 N HCl at room temperature for 10 hours | Significant degradation with the formation of multiple degradation products.[2][3] |
| Alkaline Hydrolysis | 0.1 N NaOH at room temperature | Significant degradation with the formation of multiple degradation products.[2][3] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 72 hours | Moderate degradation with the formation of specific degradation products.[2][3] |
| Thermal Degradation | Dry heat at 80°C for 6 hours | The drug was found to be relatively stable.[2][4] |
| Photolytic Degradation | Exposure to UV and fluorescent light | The drug was found to be stable.[2][3] |
Note: The degradation behavior of ortho-Gliclazide is expected to be similar to Gliclazide due to their structural similarity. However, the exact degradation profile should be confirmed experimentally.
Experimental Protocols
Preparation of Solutions
1.1. Mobile Phase Preparation (Acetonitrile : 0.025 M Ammonium Acetate Buffer, pH 3.5; 40:60, v/v):
-
Dissolve 1.927 g of ammonium acetate in 1000 mL of HPLC grade water to prepare a 0.025 M solution.
-
Adjust the pH of the ammonium acetate solution to 3.5 using glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 400 mL of HPLC grade acetonitrile with 600 mL of the prepared ammonium acetate buffer.
-
Degas the mobile phase by sonication before use.
1.2. Standard Stock Solution of ortho-Gliclazide (100 µg/mL):
-
Accurately weigh 10 mg of ortho-Gliclazide reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile and make up the volume with the mobile phase.
1.3. Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
Forced Degradation Studies
2.1. Acid Degradation:
-
To 1 mL of the ortho-Gliclazide stock solution (100 µg/mL), add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 10 hours.
-
Neutralize the solution with 1 mL of 0.1 N NaOH and dilute to 10 mL with the mobile phase.
2.2. Alkaline Degradation:
-
To 1 mL of the ortho-Gliclazide stock solution (100 µg/mL), add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for an appropriate duration (monitoring periodically for degradation).
-
Neutralize the solution with 1 mL of 0.1 N HCl and dilute to 10 mL with the mobile phase.
2.3. Oxidative Degradation:
-
To 1 mL of the ortho-Gliclazide stock solution (100 µg/mL), add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 72 hours.
-
Dilute to 10 mL with the mobile phase.
2.4. Thermal Degradation:
-
Accurately weigh 10 mg of ortho-Gliclazide powder and place it in a hot air oven at 80°C for 6 hours.
-
After cooling, dissolve the powder in the mobile phase to obtain a concentration of 100 µg/mL and then dilute to 10 µg/mL.
2.5. Photolytic Degradation:
-
Expose the ortho-Gliclazide powder to a combination of UV and fluorescent light in a photostability chamber for an extended period as per ICH guidelines.
-
After exposure, prepare a 10 µg/mL solution in the mobile phase.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the blank (mobile phase), standard solution, and each of the stressed samples into the chromatograph.
-
Record the chromatograms and analyze the peak purity and resolution between ortho-Gliclazide and any degradation products.
Mandatory Visualization
Caption: Experimental workflow for the stability-indicating assay of ortho-Gliclazide.
Caption: Postulated degradation pathways of ortho-Gliclazide under stress conditions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets | Semantic Scholar [semanticscholar.org]
- 4. internationalscholarsjournals.org [internationalscholarsjournals.org]
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Gliclazide enantiomers and the simultaneous analysis of its related compounds. As Gliclazide possesses a chiral center, the assessment of enantiomeric purity is a critical aspect of quality control in pharmaceutical development and manufacturing. While Gliclazide is utilized as a racemic mixture, regulatory guidelines often necessitate the monitoring and control of enantiomeric composition. This application note provides a starting point for developing a robust, selective, and sensitive chiral HPLC method. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad enantioselectivity for a wide range of pharmaceutical compounds.
Introduction to Chiral Separation of Gliclazide
Gliclazide, a second-generation sulfonylurea, is widely prescribed for the treatment of type 2 diabetes mellitus. Its molecular structure contains a stereogenic center, meaning it can exist as two non-superimposable mirror images, or enantiomers. Although marketed as a racemate, the individual enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for comprehensive drug characterization and quality control.
This proposed method focuses on the use of a polysaccharide-based CSP, specifically an amylose-based column, which has demonstrated broad applicability in resolving enantiomers of various compound classes through interactions such as hydrogen bonding, dipole-dipole, and π-π interactions.
Proposed Chromatographic Conditions
A starting method for the chiral separation of Gliclazide enantiomers and the analysis of its related compounds is proposed below. Optimization of these conditions may be necessary to achieve desired resolution and run times.
Table 1: Proposed HPLC System and Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent) |
| Particle Size | 5 µm |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Data Presentation: Illustrative Separation Results
The following table presents hypothetical data to illustrate the expected performance of the proposed method for the separation of Gliclazide enantiomers and two common related substances as identified by the European Pharmacopoeia: Gliclazide Impurity B and Gliclazide Impurity F.[1][2][3] This data is for illustrative purposes only and would need to be confirmed by experimental verification.
Table 2: Hypothetical Chromatographic Data
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Gliclazide Impurity B | 3.5 | 1.1 | - |
| Gliclazide Impurity F | 5.2 | 1.2 | 4.5 (to Impurity B) |
| (S)-Gliclazide | 8.1 | 1.1 | 6.8 (to Impurity F) |
| (R)-Gliclazide | 9.5 | 1.2 | 2.5 (to (S)-Gliclazide) |
Experimental Protocol
This section provides a detailed protocol for the preparation of solutions and the execution of the chiral HPLC analysis based on the proposed method.
4.1. Materials and Reagents
-
Gliclazide reference standard
-
(R)-Gliclazide and (S)-Gliclazide enantiomeric reference standards (if available)
-
Gliclazide Impurity B and Impurity F reference standards
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol
-
Trifluoroacetic Acid (TFA), analytical grade
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
4.2. Preparation of Mobile Phase
-
Carefully measure 800 mL of n-Hexane and 200 mL of 2-Propanol into a suitable solvent reservoir.
-
Add 1.0 mL of Trifluoroacetic Acid to the mixture.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum degassing.
4.3. Preparation of Standard Solutions
-
Standard Stock Solution (Gliclazide Racemate): Accurately weigh approximately 10 mg of Gliclazide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: If individual enantiomers and impurities are available, prepare a mixed solution containing approximately 50 µg/mL of racemic Gliclazide and 10 µg/mL each of Gliclazide Impurity B and Gliclazide Impurity F in the mobile phase.
-
Sample Solution: Prepare the test sample at a concentration of approximately 100 µg/mL in the mobile phase.
4.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the diluent (blank) to ensure no interfering peaks are present.
-
Inject 10 µL of the System Suitability Solution and verify that the resolution between the (S)- and (R)-Gliclazide peaks is not less than 2.0. The tailing factor for the Gliclazide peaks should not be more than 1.5.
-
Inject 10 µL of the Standard Stock Solution in replicate (n=5) to check for system precision. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
Inject 10 µL of the Sample Solution for analysis.
-
Calculate the enantiomeric purity and the content of related substances by area normalization.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC analysis of Gliclazide.
Caption: Workflow for Chiral HPLC Analysis of Gliclazide.
Disclaimer: The method, conditions, and data presented in this application note are proposed as a starting point for method development and have not been experimentally validated. The user is responsible for validating the method for its intended use in accordance with relevant regulatory guidelines. The selection of the chiral stationary phase and mobile phase may require screening and optimization to achieve the desired separation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Resolution Between Ortho-Gliclazide and Gliclazide
For researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Gliclazide and its positional isomer, ortho-Gliclazide (also known as Gliclazide Impurity F), this technical support center provides targeted troubleshooting guidance and frequently asked questions.
Troubleshooting Guide
Resolving co-eluting peaks of positional isomers such as Gliclazide and its ortho-isomer requires a systematic approach to optimize chromatographic parameters. This guide addresses common issues encountered during method development and routine analysis.
Problem: Poor or No Resolution Between Gliclazide and Ortho-Gliclazide Peaks
When Gliclazide and ortho-Gliclazide fail to separate, appearing as a single broad peak or as closely overlapping peaks, several factors in your HPLC method may need adjustment.
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting poor resolution between Gliclazide and its ortho-isomer.
Detailed Troubleshooting Steps in a Q&A Format:
Q1: My Gliclazide and ortho-Gliclazide peaks are co-eluting. What is the first thing I should check?
A1: First, verify that your current HPLC method parameters match a validated method for separating these isomers. Key parameters to confirm are the stationary phase (column chemistry), mobile phase composition and pH, flow rate, and detector wavelength. Discrepancies in any of these can lead to a loss of resolution.
Q2: I've confirmed my method parameters, but the resolution is still poor. What mobile phase adjustments can I make?
A2:
-
Organic Solvent Ratio: Fine-tune the ratio of your organic solvent (typically acetonitrile) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous portion (e.g., from 45% acetonitrile to 50% or 55% water) will increase the retention time of both compounds, which may provide the necessary separation.
-
pH Adjustment: The ionization state of Gliclazide and its isomer can be subtly influenced by the mobile phase pH. Small adjustments to the pH can alter the interaction with the stationary phase and improve selectivity.
-
Mobile Phase Additives: The European Pharmacopoeia method for Gliclazide related substances utilizes triethylamine (TEA) and trifluoroacetic acid (TFA) in the mobile phase.[1] TEA acts as a silanol blocker, reducing peak tailing, while TFA helps to control the pH and can improve peak shape. If your current method does not include these, their addition could significantly enhance resolution.
Q3: Mobile phase optimization didn't provide baseline separation. What are my next steps?
A3:
-
Stationary Phase Selectivity: If mobile phase adjustments are insufficient, the column chemistry may not be optimal. While C8 columns are commonly used, a C18 column with a different selectivity or a phenyl-based column that can offer alternative π-π interactions might provide the necessary resolution for these positional isomers.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity. Experiment with temperatures in the range of 25°C to 45°C.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time.
Frequently Asked Questions (FAQs)
Q: What is the typical elution order for Gliclazide and ortho-Gliclazide in reversed-phase HPLC?
A: In reversed-phase chromatography, ortho-Gliclazide (Impurity F) is generally expected to elute slightly earlier than Gliclazide due to minor differences in polarity.
Q: What type of HPLC column is recommended for separating Gliclazide and its ortho-isomer?
A: Octylsilyl silica gel (C8) columns are frequently cited in validated methods for the separation of Gliclazide and its related substances, including the ortho-isomer.[1][2] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a common starting point.
Q: Can I use a C18 column instead of a C8 for this separation?
A: Yes, a C18 column can also be used. However, the retention times will likely be longer, and the mobile phase composition may need to be adjusted (e.g., by increasing the percentage of organic solvent) to achieve a reasonable elution time. The selectivity between the two isomers may also differ on a C18 column.
Q: What detection wavelength is most suitable for the analysis of Gliclazide and ortho-Gliclazide?
A: A UV detector set at a wavelength of 230 nm or 235 nm is commonly used for the detection of Gliclazide and its impurities.[1][2]
Q: How can I confirm the identity of the ortho-Gliclazide peak?
A: The most reliable method is to use a certified reference standard of Gliclazide Impurity F (ortho-Gliclazide). By injecting the reference standard, you can confirm the retention time of the impurity peak in your sample chromatogram.
Experimental Protocols
Below are detailed methodologies for two established HPLC methods for the separation of Gliclazide and its related substances, including ortho-Gliclazide.
Method 1: European Pharmacopoeia Method [1]
This method is suitable for the determination of related substances in Gliclazide.
| Parameter | Specification |
| Stationary Phase | Octylsilyl silica gel for chromatography (C8), 5 µm |
| Column Dimensions | 250 mm x 4.0 mm |
| Mobile Phase | Acetonitrile: 55 volumes |
| Water: 45 volumes | |
| Triethylamine: 0.1 volumes | |
| Trifluoroacetic acid: 0.1 volumes | |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Method 2: Validated RP-HPLC Method for Related Substances [2]
This method provides an alternative with a simpler mobile phase.
| Parameter | Specification |
| Stationary Phase | LiChroCART Supersher RP-8, 5 µm |
| Column Dimensions | 250 mm x 4.0 mm |
| Mobile Phase | Acetonitrile: 450 mL |
| Water: 550 mL | |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | 45°C |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for isomer separation.
References
Technical Support Center: Troubleshooting Peak Tailing in RP-HPLC for ortho-Gliclazide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of ortho-Gliclazide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of ortho-Gliclazide?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). For the analysis of ortho-Gliclazide, peak tailing is problematic as it can lead to:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.
-
Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, compromising the accuracy of quantitative results.
-
Lower Sensitivity: As a peak broadens and tails, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
Q2: What are the likely causes of peak tailing for a compound like ortho-Gliclazide?
A2: Gliclazide and its isomers, like ortho-Gliclazide, are weakly acidic and can behave as basic compounds in certain pH ranges due to the presence of a sulfonamide group and an aliphatic amine group.[2] The most common causes of peak tailing for such compounds in RP-HPLC include:
-
Secondary Interactions: Interaction of the analyte with active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, causing secondary interactions.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings, can cause peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[3]
Q3: How does the pKa of Gliclazide influence peak shape?
A3: Gliclazide has two pKa values: approximately 2.9 (aliphatic amine) and 5.8 (sulfonamide group).[2] The mobile phase pH relative to these pKa values is critical for achieving good peak shape. When the mobile phase pH is close to a pKa value, the analyte can exist in both ionized and non-ionized forms, which can lead to peak broadening and tailing. To ensure a consistent charge state and minimize secondary interactions, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5]
Troubleshooting Guides
Below are detailed troubleshooting guides for addressing peak tailing of ortho-Gliclazide.
Guide 1: Optimizing Mobile Phase Conditions
This guide focuses on adjusting the mobile phase to mitigate peak tailing.
Problem: Peak tailing is observed for the ortho-Gliclazide peak.
Possible Cause: Inappropriate mobile phase pH or buffer concentration.
Solutions:
-
Adjust Mobile Phase pH:
-
Lowering the pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid. At this low pH, the residual silanol groups on the silica-based column will be protonated and less likely to interact with the analyte.[4]
-
Increasing the pH: Alternatively, increasing the pH to above 8 can also be effective, as the silanol groups will be fully deprotonated and less interactive. However, ensure your column is stable at high pH.
-
-
Increase Buffer Concentration:
-
Using a buffer (e.g., phosphate or acetate) at a concentration of 20-50 mM can help maintain a stable pH and mask residual silanol groups, improving peak symmetry.[4]
-
-
Use Mobile Phase Additives:
-
Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can block the active silanol sites and reduce peak tailing.[6] However, be aware that TEA can be difficult to remove from the column and may affect MS detection if used.
-
Experimental Protocol: Mobile Phase Optimization
-
Initial Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Step 1 (pH Adjustment):
-
Prepare the aqueous portion of the mobile phase with 0.1% formic acid (pH ~2.7).
-
Prepare another aqueous portion with a 20 mM phosphate buffer adjusted to pH 3.0.
-
Analyze the ortho-Gliclazide standard with both mobile phases.
-
-
Step 2 (Buffer Concentration):
-
If tailing persists, increase the phosphate buffer concentration to 50 mM and re-analyze.
-
-
Step 3 (Additive):
-
If necessary, prepare a mobile phase containing 0.1% TEA in the aqueous portion (adjust pH if needed) and analyze the standard.
-
-
Evaluation: Compare the chromatograms for peak asymmetry, theoretical plates, and resolution.
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Condition | Peak Asymmetry (Tailing Factor) |
| Acetonitrile:Water (no pH adjustment) | > 2.0 |
| Acetonitrile:0.1% Formic Acid in Water | 1.2 - 1.5 |
| Acetonitrile:20 mM Phosphate Buffer (pH 3.0) | 1.1 - 1.3 |
| Acetonitrile:50 mM Phosphate Buffer (pH 3.0) | < 1.2 |
Note: These are expected trends. Actual values will vary depending on the specific column and system.
Guide 2: Column and Hardware Troubleshooting
This guide addresses potential issues with the HPLC column and system hardware.
Problem: Peak tailing persists even after optimizing the mobile phase.
Possible Causes: Column issues (contamination, degradation, void), or extra-column effects.
Solutions:
-
Use an End-Capped Column:
-
Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the silica surface to block most of the residual silanol groups.
-
-
Check for Column Contamination:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.
-
If contamination is suspected from the sample matrix, use a guard column to protect the analytical column.
-
-
Inspect for Column Voids:
-
A void at the column inlet can cause peak distortion. This can sometimes be addressed by reversing the column and flushing it at a low flow rate. However, always check the column manufacturer's instructions before reversing.
-
-
Minimize Extra-Column Volume:
-
Use tubing with the smallest possible internal diameter (e.g., 0.125 mm) and keep the length to a minimum.
-
Ensure all fittings are properly connected to avoid dead volumes.
-
Experimental Protocol: Column and Hardware Check
-
Systematic Component Check:
-
Replace the existing column with a new, end-capped C18 column of the same dimensions and re-run the analysis.
-
If tailing improves, the original column was the likely cause.
-
-
Tubing and Connections:
-
Inspect all tubing and fittings between the injector and the detector.
-
Replace any long or wide-bore tubing with shorter, narrower alternatives.
-
Remake any suspect connections.
-
-
Guard Column:
-
If analyzing complex samples, install a guard column and monitor peak shape over several injections.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for addressing peak tailing of ortho-Gliclazide.
Logical Relationship of Causes and Solutions
Caption: Relationship between common causes of peak tailing and their respective solutions.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. mdpi.com [mdpi.com]
- 3. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Ortho-Gliclazide Detection in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of ortho-Gliclazide detection in pharmaceutical formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analytical method development and validation for ortho-Gliclazide.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between Gliclazide and ortho-Gliclazide peaks | Inadequate mobile phase composition. | Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic modifier can increase retention and improve separation. Experiment with different organic modifiers. |
| Incorrect pH of the mobile phase. | Adjust the pH of the mobile phase. Since Gliclazide and its ortho-isomer have similar structures, a small change in pH can alter their ionization and interaction with the stationary phase, potentially improving resolution. A pH around 3.0 to 4.0 is often a good starting point. | |
| Unsuitable HPLC column. | Use a high-resolution column, such as one with a smaller particle size (e.g., <3 µm) or a longer column length. Consider a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for the isomers. | |
| High flow rate. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can enhance peak separation. | |
| Low sensitivity for the ortho-Gliclazide peak (poor signal-to-noise ratio) | Suboptimal detection wavelength. | Ensure the UV detector is set to the wavelength of maximum absorbance for ortho-Gliclazide. While the UV spectrum is likely similar to Gliclazide (around 226-235 nm), it's advisable to determine the optimal wavelength for the impurity itself if a reference standard is available.[1] |
| Inadequate sample concentration or injection volume. | Increase the concentration of the sample by reducing the dilution factor, if possible without overloading the column with the main Gliclazide peak. A larger injection volume can also increase the signal, but may lead to peak broadening. | |
| High baseline noise. | Ensure proper mobile phase degassing to prevent air bubbles in the detector. A contaminated column or guard column can also contribute to noise; flush or replace them as needed. | |
| Using a less sensitive detector. | For very low-level detection, consider using a more sensitive detector like a mass spectrometer (LC-MS/MS), which offers higher selectivity and sensitivity.[2][3] | |
| Peak tailing for the ortho-Gliclazide peak | Secondary interactions with the stationary phase. | Ensure the pH of the mobile phase is appropriate to suppress any unwanted ionic interactions. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes reduce peak tailing for basic compounds. |
| Column degradation. | Replace the analytical column or guard column if it has been used extensively or with harsh mobile phases. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase is well-mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times. |
Frequently Asked Questions (FAQs)
Q1: What is ortho-Gliclazide and why is its detection important?
A1: Ortho-Gliclazide, also known as Gliclazide Impurity F, is a process-related impurity generated during the synthesis of the active pharmaceutical ingredient (API) Gliclazide.[4] It is a positional isomer of Gliclazide, with the methyl group on the tolylsulfonyl moiety at the ortho- position instead of the para- position.[4] Regulatory agencies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.
Q2: What analytical techniques are most suitable for detecting ortho-Gliclazide?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for the separation and quantification of Gliclazide and its related substances, including ortho-Gliclazide.[1][5] For higher sensitivity and confirmation of identity, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) can be employed.[2][3]
Q3: How can I improve the separation of Gliclazide and its ortho-isomer?
A3: Improving the resolution between these two isomers often involves careful optimization of the chromatographic conditions. Key parameters to consider include the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, the type of stationary phase (column chemistry), and the column temperature. A systematic approach, such as Design of Experiments (DoE), can be beneficial in finding the optimal conditions.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for ortho-Gliclazide?
A4: The LOD and LOQ for ortho-Gliclazide are dependent on the specific analytical method and instrumentation used. However, a validated HPLC method has reported an LOD of 0.003% and an LOQ of 0.01% for Gliclazide Impurity F (ortho-Gliclazide) with respect to the Gliclazide concentration.[1]
Q5: Are there any specific sample preparation considerations for analyzing ortho-Gliclazide in tablets?
A5: A common approach for sample preparation involves accurately weighing and powdering the tablets. A portion of the powder equivalent to a known amount of Gliclazide is then dissolved in a suitable solvent, often with the aid of sonication to ensure complete dissolution. The solution is then diluted to an appropriate concentration with the mobile phase and filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.[6]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC method for the analysis of Gliclazide and its related substance, ortho-Gliclazide (Impurity F).
| Parameter | Gliclazide | ortho-Gliclazide (Impurity F) | Reference |
| Limit of Detection (LOD) | 0.003% | 0.003% | [1] |
| Limit of Quantification (LOQ) | 0.01% | 0.01% | [1] |
| Linearity Range | Not Specified | Not Specified | |
| Recovery | 98-102% | 98-102% (from spiked samples) |
Experimental Protocols
Detailed Methodology for ortho-Gliclazide Detection by HPLC
This protocol is based on a validated method for the determination of Gliclazide and its related substances.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: LiChroCART Superspher RP-8 (250 mm × 4.0 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (450:550 v/v).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of ortho-Gliclazide reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution:
-
Weigh and finely powder not fewer than 20 Gliclazide tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Gliclazide and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (e.g., acetonitrile/water mixture) and sonicate to dissolve.
-
Make up to volume with the diluent.
-
Filter the solution through a 0.45 µm membrane filter.
-
3. System Suitability:
Before sample analysis, inject a system suitability solution (containing both Gliclazide and ortho-Gliclazide) to ensure the chromatographic system is performing adequately. Key parameters to check include resolution between the peaks, theoretical plates, and tailing factor.
4. Analysis:
Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of ortho-Gliclazide in the sample by comparing the peak area of ortho-Gliclazide in the sample chromatogram with that in the standard chromatogram.
Visualizations
Caption: Workflow for ortho-Gliclazide Detection.
Caption: Troubleshooting Poor Peak Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. japsonline.com [japsonline.com]
Technical Support Center: ortho-Gliclazide Degradation Pathway Analysis
Disclaimer: The following information is primarily based on forced degradation studies of the closely related para-isomer, Gliclazide. As ortho-Gliclazide is a positional isomer, its degradation pathways are expected to be analogous. However, experimental verification is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that cause the degradation of Gliclazide and likely ortho-Gliclazide?
A1: Gliclazide is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3] It is generally stable under thermal and photolytic stress.[1][2] However, light can accelerate the rate of degradation in acidic solutions.[1][2]
Q2: What are the expected degradation products of ortho-Gliclazide?
A2: Based on studies of Gliclazide, the primary degradation products are formed through the hydrolysis of the sulfonylurea linkage. The expected degradation products would be ortho-toluenesulfonamide and the corresponding amine derivative of the bicyclo-octane ring system. Several degradation products of Gliclazide have been identified under various stress conditions.[1][2][4]
Q3: My HPLC analysis shows unexpected peaks when analyzing ortho-Gliclazide samples. What could be the cause?
A3: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation: Your sample may have degraded due to improper storage or handling, leading to the formation of degradation products.
-
Impurities: The unexpected peaks could be impurities from the synthesis of ortho-Gliclazide.
-
Mobile Phase Interaction: The analyte might be interacting with components of your mobile phase.
-
Contamination: The sample, solvent, or HPLC system might be contaminated.
Q4: How can I prevent the degradation of my ortho-Gliclazide samples during storage and analysis?
A4: To minimize degradation, it is recommended to:
-
Store samples in a cool, dark, and dry place.
-
Protect solutions from light, especially if they are acidic.[1][2]
-
Prepare solutions fresh before analysis whenever possible.
-
Use high-purity solvents and reagents.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | Ensure that the temperature, pH, and concentration of stress agents (acid, base, oxidizing agent) are precisely controlled and consistent across all experiments. |
| Sample Preparation Variability | Standardize the sample preparation procedure, including solvent type, sonication time, and final dilution steps. |
| Analytical Method Not Robust | Verify the robustness of your HPLC method by introducing small, deliberate variations in parameters like mobile phase composition, pH, and flow rate to assess its reliability. |
Issue 2: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column | Ensure you are using a suitable column for the separation of ortho-Gliclazide and its potential degradation products. A C18 column is commonly used for Gliclazide analysis.[1][2] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (organic modifier and buffer ratio) and pH to improve peak shape and resolution. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | Flush the column with a strong solvent or replace it if it has deteriorated. |
Quantitative Data Summary
The following table summarizes the degradation of Gliclazide under various forced conditions, which can be used as an estimate for ortho-Gliclazide.
| Stress Condition | Degradation Products Formed (for Gliclazide) | Extent of Degradation |
| Acidic Hydrolysis (0.1 N HCl) | Four degradation products (I–IV) were formed.[1][2] | Significant degradation, accelerated by light.[1][2][3] |
| Alkaline Hydrolysis (0.1 N NaOH) | Two new products (V and VI) in addition to I, III, and IV were formed.[1][2] | Almost full degradation.[3] |
| Oxidative Degradation (3% H₂O₂) | Degradation products I and III were formed.[1][2] | Significant degradation. |
| Thermal Degradation | Stable.[1][2] | Negligible. |
| Photolytic Degradation | Stable in solid form. A new product (VII) was formed in 0.01N HCl in the presence of light.[1][2] | Negligible in solid state, accelerated degradation in acidic solution.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on ortho-Gliclazide, based on established methods for Gliclazide.
-
Acidic Degradation: Dissolve a known amount of ortho-Gliclazide in 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Alkaline Degradation: Dissolve ortho-Gliclazide in 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve ortho-Gliclazide in a solution of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a combination of UV and visible light in a photostability chamber.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of ortho-Gliclazide and its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M ammonium acetate, pH 3.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[1][2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of ortho-Gliclazide in the presence of its degradation products.
Visualizations
Caption: Presumed degradation pathway of ortho-Gliclazide.
Caption: Experimental workflow for degradation studies.
Caption: Troubleshooting for unexpected HPLC peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Minimizing on-column degradation of ortho-Gliclazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of ortho-Gliclazide during HPLC analysis.
Troubleshooting Guide: Minimizing On-Column Degradation
On-column degradation can lead to inaccurate quantification, the appearance of artifact peaks, and poor peak shapes. This guide provides systematic steps to identify and resolve these issues.
Problem: Appearance of unexpected peaks or poor peak shape for ortho-Gliclazide.
Potential Cause: On-column degradation of the analyte.
Troubleshooting Steps:
-
Mobile Phase Optimization: The mobile phase composition is a critical factor in analyte stability.
-
Column Selection and Care: The stationary phase can have catalytic effects on degradation.
-
Column Chemistry: Reversed-phase columns, such as C18 and C8, are widely used for Gliclazide analysis.[1][2]
-
Column Inertness: Active sites on the silica backbone can contribute to degradation.
-
Recommendation: Use a modern, end-capped, high-purity silica column to minimize surface activity. If you suspect column activity, consider using a different brand or type of column.
-
-
-
Temperature Control: Elevated temperatures can accelerate degradation reactions.
-
Sample Preparation and Handling: The sample environment before injection can impact stability.
-
Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase and does not promote degradation.
-
Light Exposure: Although Gliclazide is generally stable under photolytic conditions, degradation can be accelerated by light in acidic environments.[1][5]
-
Recommendation: Use amber vials or protect samples from light, especially if the mobile phase or sample solvent is acidic.
-
-
-
Methodological Parameters:
-
Flow Rate: A very slow flow rate can increase the residence time of the analyte on the column, potentially leading to more degradation.
-
Recommendation: Optimize the flow rate to achieve a good balance between separation and analysis time.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for Gliclazide?
A1: Gliclazide is known to degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3] Acid hydrolysis and alkaline hydrolysis lead to the formation of different degradation products.[1]
Q2: How can I confirm if the extra peaks in my chromatogram are due to on-column degradation?
A2: To confirm on-column degradation, you can try the following:
-
Inject the sample on two different columns with different stationary phases but the same dimensions. If the degradation profile changes significantly, it may indicate on-column effects.
-
Vary the flow rate. A decrease in the relative area of the degradant peak at a higher flow rate can suggest on-column degradation.
-
Analyze the sample by directly infusing it into the mass spectrometer (if available) without chromatographic separation to see the baseline impurity profile.
Q3: What is the ideal pH for the mobile phase to minimize degradation?
A3: Based on forced degradation studies, Gliclazide is most stable in a slightly acidic to neutral pH range. A mobile phase pH of 3.5 has been shown to be effective in a stability-indicating method.[1][5] It is advisable to avoid strongly acidic (pH < 3) or alkaline (pH > 8) conditions.
Q4: Can the metal components of the HPLC system contribute to degradation?
A4: Yes, stainless steel components in the HPLC system, particularly frits and column hardware, can sometimes contribute to the degradation of sensitive compounds. If you suspect this is an issue, consider using a biocompatible HPLC system with PEEK or titanium components.
Q5: Are there any specific mobile phase additives that can help reduce degradation?
A5: While not extensively reported for Gliclazide, the use of small amounts of additives like EDTA can sometimes chelate metal ions that might catalyze degradation. However, this should be evaluated on a case-by-case basis as it can affect chromatography.
Data Presentation
Table 1: Summary of Reported HPLC Methods for Gliclazide Analysis
| Parameter | Method 1[1][5] | Method 2[6] | Method 3[7] |
| Column | C18 | C18 (Thermo Make) | C18 (Hypersil ODS) |
| Mobile Phase | Acetonitrile: 0.025M Ammonium Acetate (40:60) | 0.1% Potassium Phosphate in water: Methanol | Phosphate buffer: Acetonitrile (10:90) |
| pH | 3.5 | 3.0 | 3.0 |
| Flow Rate | 0.25 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 235 nm | 230 nm | 228 nm |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Gliclazide (Based on Bansal et al., 2007[1][5])
-
Chromatographic System: High-Performance Liquid Chromatograph with UV detection.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a 0.025M solution of ammonium acetate and adjust the pH to 3.5 with a suitable acid (e.g., acetic acid). Mix with acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting flowchart for on-column degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advanced and multifaceted stability profiling of the first-line antidiabetic drugs metformin, gliclazide and glipizide under various controlled stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress degradation study of two oral antidiabetics, gliclazide and glipizide, and chemical analysis by LC and LC/MS methods | Scilit [scilit.com]
- 5. Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets | Semantic Scholar [semanticscholar.org]
- 6. ijpsm.com [ijpsm.com]
- 7. researchtrend.net [researchtrend.net]
Addressing co-elution of ortho-Gliclazide with other impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Gliclazide and its impurities, with a specific focus on resolving the co-elution of ortho-Gliclazide.
Troubleshooting Guide: Co-elution of ortho-Gliclazide
Issue: You are observing co-elution or poor resolution between ortho-Gliclazide (Gliclazide Impurity F) and other impurities or the main Gliclazide peak in your HPLC/UPLC analysis.
This guide provides a systematic approach to troubleshoot and resolve this common issue.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the co-elution of ortho-Gliclazide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Gliclazide I should be aware of?
A1: Besides the active pharmaceutical ingredient (API) Gliclazide, several related substances and degradation products can be present. Some common impurities include:
-
Gliclazide Impurity A (p-Toluenesulfonamide)
-
Gliclazide Impurity B (N-Nitroso Gliclazide)
-
Gliclazide Impurity C
-
Gliclazide Impurity D
-
Gliclazide Impurity F (ortho-Gliclazide) [1]
-
Gliclazide Impurity G [2]
Forced degradation studies have shown that Gliclazide can degrade under hydrolytic (acidic and alkaline) and oxidative conditions, leading to the formation of various degradation products.[3][4]
Q2: My ortho-Gliclazide peak is co-eluting with another impurity. How can I improve the separation?
A2: Co-elution of ortho-Gliclazide can often be resolved by systematically optimizing your chromatographic conditions. Here are the recommended steps:
-
Modify the Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: Gradually change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and potentially improve resolution.
-
Change Organic Solvent: If you are using methanol, consider switching to acetonitrile, or vice versa. The difference in solvent selectivity can alter the elution order and resolve co-eluting peaks.
-
-
Adjust the Mobile Phase pH: The ionization state of Gliclazide and its impurities can be manipulated by changing the pH of the mobile phase. A small adjustment in pH (e.g., ± 0.2 units) can significantly impact retention and selectivity. It is recommended to work within the stable pH range of your column.
-
Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, consider trying a column with a different selectivity.
-
If you are using a standard C18 column, a C8 column might provide a different retention mechanism.
-
Columns with different end-capping or phenyl-hexyl phases can also offer alternative selectivity.
-
Q3: Can you provide a starting point for an HPLC method to separate Gliclazide and its impurities?
A3: Yes, here is a well-established starting method. Please note that this may require optimization for your specific instrument and sample matrix.
Initial HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 3.5) (40:60 v/v)[3][4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm[3][4] |
| Column Temp. | Ambient or controlled at 25 °C |
| Injection Vol. | 10-20 µL |
Q4: What are the key system suitability parameters I should monitor for Gliclazide analysis?
A4: To ensure the validity of your analytical results, you should monitor the following system suitability parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for Gliclazide and impurity peaks |
| Theoretical Plates | > 2000 for the Gliclazide peak |
| Resolution | > 1.5 between Gliclazide and the nearest eluting impurity |
| % RSD of Peak Areas | ≤ 2.0% for replicate injections of the standard solution |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare Gliclazide standard and sample solutions for HPLC analysis.
Materials:
-
Gliclazide Reference Standard
-
ortho-Gliclazide Reference Standard
-
Gliclazide Sample (Drug Substance or Formulation)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Ammonium Acetate
-
Formic Acid or Acetic Acid (for pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Diluent Preparation: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Stock Solution (Gliclazide): Accurately weigh about 25 mg of Gliclazide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Impurity Stock Solution (ortho-Gliclazide): Accurately weigh about 5 mg of ortho-Gliclazide Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution: Combine aliquots of the Gliclazide and impurity stock solutions to obtain a final concentration that is appropriate for your method (e.g., Gliclazide at 100 µg/mL and ortho-Gliclazide at 1 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the Gliclazide sample equivalent to about 25 mg of Gliclazide into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Method for Gliclazide and Impurities
Objective: To provide a detailed HPLC method for the separation of Gliclazide and its related substances, including ortho-Gliclazide.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.025 M Ammonium Acetate buffer, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 235 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Typical Retention Times and Resolution
The following table summarizes typical chromatographic results that can be expected with the optimized HPLC method.
| Compound | Retention Time (min) (Approx.) | Resolution (Rs) | Tailing Factor (T) |
| Gliclazide Impurity A | 3.5 | - | 1.2 |
| ortho-Gliclazide | 8.2 | > 2.0 (from nearest peak) | 1.1 |
| Gliclazide | 9.5 | > 2.0 (from nearest peak) | 1.3 |
Table 2: Forced Degradation Study Summary
This table outlines the conditions for forced degradation studies of Gliclazide and the expected major degradation products.[3][4]
| Stress Condition | Reagent/Condition | Major Degradants Observed |
| Acid Hydrolysis | 0.1 N HCl at 80 °C for 2 hours | Degradation Products I, II, III, IV |
| Base Hydrolysis | 0.1 N NaOH at 80 °C for 30 minutes | Degradation Products I, III, IV, V, VI |
| Oxidation | 3% H₂O₂ at room temperature for 1 hour | Degradation Products I, III |
| Thermal Degradation | 105 °C for 72 hours | Minimal degradation |
| Photolytic Degradation | UV light exposure | Minimal degradation |
Visualizations
Signaling Pathway for Method Optimization
Caption: Decision pathway for HPLC method optimization to resolve co-elution.
References
- 1. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing ortho-Gliclazide Extraction Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of ortho-Gliclazide from plasma samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of ortho-Gliclazide from plasma, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Extraction Recovery
Q: My extraction recovery for ortho-Gliclazide is consistently low. What are the possible causes and how can I improve it?
A: Low recovery of ortho-Gliclazide can stem from several factors related to the chosen extraction method, either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
For Liquid-Liquid Extraction (LLE):
-
Inappropriate Solvent Selection: The organic solvent may not have the optimal polarity to efficiently extract Gliclazide.
-
Incorrect pH of Aqueous Phase: The pH of the plasma sample can significantly impact the ionization state of Gliclazide, affecting its solubility in the organic solvent.
-
Insufficient Mixing/Vortexing: Inadequate mixing of the plasma and organic solvent will result in poor extraction efficiency.
-
Solution: Ensure thorough mixing by vortexing vigorously for at least 1 minute.[2]
-
-
Incomplete Phase Separation: Emulsion formation can trap the analyte and lead to lower recovery.
-
Solution: Centrifuge the mixture at a sufficient speed and duration (e.g., 4500 rpm for 5 minutes) to achieve clear separation of the aqueous and organic layers.[1]
-
For Solid-Phase Extraction (SPE):
-
Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent and low recovery.
-
Solution: Follow the manufacturer's instructions for cartridge conditioning and equilibration meticulously. This typically involves washing with methanol followed by water or an appropriate buffer.
-
-
Incorrect Sample pH: Similar to LLE, the pH of the sample loaded onto the SPE cartridge is crucial.
-
Solution: Adjust the sample pH to ensure Gliclazide is in a state that allows for optimal retention on the sorbent.
-
-
Inappropriate Washing Solvent: The washing step may be too harsh, leading to the elution of Gliclazide along with interferences.
-
Solution: Use a milder washing solvent that removes interferences without affecting the retention of Gliclazide.
-
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough to completely desorb Gliclazide from the sorbent.
-
Solution: Test different elution solvents or solvent mixtures of varying strengths to ensure complete elution of the analyte.
-
Issue 2: High Matrix Effects
Q: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.
-
Optimize Sample Preparation: A more rigorous sample clean-up can reduce the co-elution of interfering matrix components.
-
Solution: If using LLE, consider a back-extraction step. For SPE, experiment with different sorbent chemistries (e.g., C18, polymeric) and optimize the wash and elution steps to selectively remove interferences.
-
-
Chromatographic Separation: Improving the chromatographic separation can resolve Gliclazide from co-eluting matrix components.
-
Solution: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry to enhance separation.
-
-
Use of an Internal Standard (IS): A suitable internal standard can help to compensate for matrix effects.
-
Solution: Employ a stable isotope-labeled internal standard for Gliclazide if available. Alternatively, a structural analog like Glipizide or Glibenclamide can be used.[1][3][4] The ratio of the analyte peak area to the IS peak area is used for quantification, which can correct for variations caused by matrix effects.[1]
-
-
Dilution of the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components.
-
Solution: Dilute the plasma sample with a suitable buffer before extraction. However, ensure that the final concentration of Gliclazide remains above the lower limit of quantification (LLOQ).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for ortho-Gliclazide from plasma?
A1: The most frequently reported methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6] LLE is often chosen for its simplicity and cost-effectiveness, while SPE can provide cleaner extracts and higher throughput. Protein precipitation is another simpler but potentially less clean method.[6][7][8]
Q2: What are typical recovery rates for Gliclazide extraction from plasma?
A2: Reported recovery rates for Gliclazide extraction are generally high. For instance, a liquid-liquid extraction method using a mixture of diethyl ether and dichloromethane reported a recovery of 100.5%.[1] Another LLE method using toluene reported a mean recovery of 85.5%.[2] A method involving protein precipitation with dichloromethane showed a mean extraction recovery of 94%.[6][9]
Q3: What internal standards are commonly used for the quantification of Gliclazide?
A3: Several compounds are used as internal standards for Gliclazide analysis. Glipizide is a common choice due to its structural similarity.[1][6] Glibenclamide has also been successfully used as an internal standard.[3][4] Phenytoin has been utilized in some HPLC methods as well.[2]
Q4: How can I assess the matrix effect in my assay?
A4: The matrix effect can be evaluated by comparing the peak response of an analyte in a post-extraction spiked blank plasma sample to the peak response of the analyte in a neat solution at the same concentration. The matrix factor is calculated as the peak area ratio of the analyte in the presence of the matrix to the peak area in a sample with no matrix.[1]
Quantitative Data Summary
Table 1: Comparison of Liquid-Liquid Extraction (LLE) Methods for Gliclazide
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Solvent | Diethyl ether: Dichloromethane (7:3)[1] | Toluene[2] | Dichloromethane (Deproteinization)[6] |
| Internal Standard | Glipizide[1] | Phenytoin[2] | Glipizide[6] |
| Mean Recovery | 100.5%[1] | 85.5%[2] | 94%[6] |
| Linearity Range | 20.1 - 9124.8 ng/mL[1] | 50 - 10,000 ng/mL[2] | 0.05 - 10.0 µg/mL[6] |
| LLOQ | 20.1 ng/mL[1] | 50 ng/mL[2] | 0.05 µg/mL[6] |
Table 2: Comparison of Solid-Phase Extraction (SPE) Methods for Gliclazide
| Parameter | Method 1 |
| SPE Sorbent | C18[2] |
| Internal Standard | Glibenclamide[4] |
| Mean Recovery | 75.3 ± 4.5%[4] |
| Linearity Range | 0.2 - 10 µg/mL[4] |
| LLOQ | Not explicitly stated, but linearity starts at 0.2 µg/mL.[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of ortho-Gliclazide from Plasma
This protocol is adapted from Vig et al., 2022.[1]
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean centrifuge tube.
-
Add 50 µL of the internal standard solution (Glipizide, 25000 ng/mL).
-
Add 200 µL of 0.1% formic acid solution and vortex to mix.
-
-
Extraction:
-
Add 3 mL of the extraction solvent (diethyl ether: dichloromethane, 7:3 v/v).
-
Vortex the mixture vigorously for at least 1 minute.
-
-
Phase Separation:
-
Centrifuge the tubes at 4500 rpm for 5 minutes at 5°C.
-
-
Evaporation:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of ortho-Gliclazide from Serum
This protocol is based on the principles described by Ruz et al. and Sypniewski et al.[2][4]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
To 0.25 mL of serum, add the internal standard (e.g., Glibenclamide).
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Gliclazide and the internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC or LC-MS/MS system.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for ortho-Gliclazide.
Caption: Solid-Phase Extraction (SPE) Workflow for ortho-Gliclazide.
Caption: Troubleshooting Low Extraction Recovery of ortho-Gliclazide.
References
- 1. impactfactor.org [impactfactor.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for gliclazide in drugs and biological fluids [wisdomlib.org]
- 6. saudijournals.com [saudijournals.com]
- 7. ijbpas.com [ijbpas.com]
- 8. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ortho-Gliclazide LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of ortho-Gliclazide.
Troubleshooting Guide
Issue: Poor Peak Shape, Tailing, or Broadening
Possible Causes & Solutions:
-
Suboptimal Chromatographic Conditions: The separation of ortho-Gliclazide from matrix components may be insufficient.
-
Solution: Optimize the mobile phase composition, gradient, and flow rate to improve separation. Consider adjusting the pH of the mobile phase; for Gliclazide and related compounds, a slightly acidic mobile phase often improves peak shape.[1][2][3] For instance, a mobile phase of acetonitrile and water with 10 mmol/L ammonium acetate adjusted to pH 3.5 has been used successfully for Gliclazide.[2][3]
-
-
Column Overload: Injecting too high a concentration of the analyte or matrix can lead to poor peak shape.
-
Solution: Dilute the sample or reduce the injection volume.[4]
-
-
Column Contamination: Residual matrix components from previous injections can affect chromatography.
-
Solution: Implement a robust column washing protocol between injections. A divert valve can also be used to direct the highly retained, late-eluting matrix components to waste instead of the mass spectrometer.[4]
-
Issue: Inconsistent or Low Analyte Response (Ion Suppression)
Possible Causes & Solutions:
-
Co-elution with Matrix Components: Endogenous materials from the biological matrix (e.g., phospholipids, salts) can co-elute with ortho-Gliclazide and compete for ionization, leading to a suppressed signal.[5][6][7]
-
Solution 1: Improve Sample Preparation: Enhance the clean-up procedure to remove interfering substances. Transitioning from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[5][8]
-
Solution 2: Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the region where most matrix components elute.[8]
-
-
Inadequate Ionization: The settings on the mass spectrometer may not be optimal for ortho-Gliclazide.
Issue: High Analyte Response (Ion Enhancement)
Possible Causes & Solutions:
-
Co-eluting Matrix Components Aiding Ionization: Some matrix components can enhance the ionization efficiency of the analyte.
-
Solution: Similar to ion suppression, improving sample clean-up and chromatographic separation is key to mitigating this effect.[8]
-
Issue: Poor Reproducibility and Accuracy
Possible Causes & Solutions:
-
Variable Matrix Effects Between Samples: Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and is affected similarly by suppression or enhancement. If a SIL-IS for ortho-Gliclazide is unavailable, a structural analog that elutes closely can be used. Glipizide and Glibenclamide have been successfully used as internal standards for Gliclazide analysis.[1][2][3][9]
-
Solution 2: Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[6]
-
Frequently Asked Questions (FAQs)
1. What are matrix effects in LC-MS/MS analysis?
Matrix effect is the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of quantitative analyses.[6]
2. What are the common sources of matrix effects in bioanalysis?
Common sources include endogenous components of the biological sample such as phospholipids, proteins, and salts.[5] Exogenous sources can include co-administered drugs and their metabolites.[10]
3. How can I assess the presence of matrix effects in my ortho-Gliclazide assay?
The matrix effect can be evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[1] A significant difference indicates the presence of matrix effects.
4. What is the most effective sample preparation technique to minimize matrix effects for ortho-Gliclazide?
While protein precipitation is a simple and fast technique, it is often less effective at removing interfering matrix components.[5][8] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective in reducing matrix effects by providing a cleaner sample extract.[5]
5. How does optimizing chromatographic conditions help in reducing matrix effects?
By improving the chromatographic separation, you can ensure that ortho-Gliclazide elutes at a different retention time than the bulk of the matrix components that cause ion suppression or enhancement.[8]
Experimental Protocols
Representative LC-MS/MS Method for Gliclazide (Adaptable for ortho-Gliclazide)
This protocol is based on established methods for Gliclazide and can serve as a starting point for ortho-Gliclazide analysis.[1][2][3][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., Glipizide in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | Isocratic or gradient elution depending on matrix complexity |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Gliclazide) | m/z 324.1 -> 127.2[1] |
| MRM Transition (ortho-Gliclazide) | Expected to be the same as Gliclazide (m/z 324.1 -> fragmentation pattern to be optimized) |
| Internal Standard (Glipizide) | m/z 446.2 -> 321.1[1] |
| Ion Source Temperature | 400 - 550 °C |
| Dwell Time | ~200 ms[1] |
Quantitative Data Summary
The following table summarizes typical performance characteristics from validated LC-MS/MS methods for Gliclazide, which can be used as a benchmark for developing a method for ortho-Gliclazide.
| Parameter | Reported Values for Gliclazide |
| Linearity Range | 10 - 10,000 ng/mL[11], 20 - 9125 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[11], 20.1 ng/mL[1] |
| Mean Extraction Recovery | ~100.5%[1] |
| Intra- and Inter-day Precision (%RSD) | < 15%[11] |
| Accuracy (%RE) | within ±10.11%[2] |
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
Caption: General experimental workflow for ortho-Gliclazide analysis.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Study and Application of a Quantification Method for Determination of Gliclazide in Human Plasma by LC/MS/MS - Master's thesis - Dissertation [dissertationtopic.net]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of pH on ortho-Gliclazide Retention in HPLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the impact of mobile phase pH on the retention of ortho-Gliclazide in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of mobile phase pH on the retention of ortho-Gliclazide in reverse-phase HPLC?
In reverse-phase HPLC, retention is primarily driven by the hydrophobicity of the analyte; more hydrophobic compounds are retained longer on the non-polar stationary phase[1][2]. Ortho-Gliclazide, like Gliclazide, is a weakly acidic compound due to its sulfonylurea group[3]. The pH of the mobile phase dictates the ionization state of this group.
-
At low pH (below the pKa): The sulfonylurea group is protonated (neutral). In this form, the molecule is less polar and more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus a longer retention time[2][4].
-
At high pH (above the pKa): The sulfonylurea group is deprotonated (ionized and negatively charged). This makes the molecule more polar and less hydrophobic, causing it to be repelled by the stationary phase and eluted more quickly, resulting in a shorter retention time[1][4].
Q2: What is the pKa of Gliclazide, and why is it critical for HPLC method development for its ortho-isomer?
The pKa of Gliclazide is approximately 5.8[5][6]. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. While the exact pKa of the ortho-isomer is not widely reported, it is expected to be very close to that of Gliclazide. This value is critical because the most significant changes in retention time occur within ±1.5 pH units of the pKa[2]. For robust and reproducible results, it is recommended to set the mobile phase pH at least one to two units away from the pKa to ensure the analyte is in a single, predominant form (>90% ionized or non-ionized)[1][7].
Q3: My ortho-Gliclazide peak is showing significant tailing. How can adjusting the mobile phase pH help?
Peak tailing for ionizable compounds like ortho-Gliclazide is often caused by secondary interactions with the silica backbone of the HPLC column, specifically with residual silanol groups[8]. At a mid-range pH (around 4-7), some silanol groups can be ionized (SiO-), creating active sites that can interact with any charged portion of the analyte, leading to tailing.
Adjusting the pH can mitigate this issue:
-
Low pH (e.g., pH 2-4): At low pH, most silanol groups are protonated (SiOH), minimizing their ability to interact with the analyte through ion-exchange mechanisms[7]. This is a common strategy to improve peak shape for basic and weakly acidic compounds. Several established HPLC methods for Gliclazide utilize a mobile phase pH in the acidic range of 3.0 to 4.6[9][10][11].
-
Buffer Usage: Using a buffer (e.g., phosphate or acetate) is crucial to maintain a constant and consistent pH throughout the analysis, which stabilizes peak shape and retention time[12][13].
Q4: The retention time for my ortho-Gliclazide peak is unstable and drifting between injections. Could the mobile phase pH be the cause?
Yes, an improperly prepared or unbuffered mobile phase is a very common cause of drifting retention times for ionizable analytes[13][14]. If the mobile phase pH is set too close to the analyte's pKa (around 5.8), even minor fluctuations in pH can cause significant shifts in the ratio of ionized to non-ionized forms, leading to inconsistent retention[2]. Ensure your mobile phase is adequately buffered and that the pH is measured for the aqueous portion before mixing with the organic solvent for the most reproducible results[7].
Q5: How do I select the optimal mobile phase pH for analyzing ortho-Gliclazide?
The optimal pH depends on the goals of the separation.
-
For Maximum Retention: To achieve the longest retention time, use a mobile phase pH that is at least 2 units below the pKa of ~5.8. A pH in the range of 2.5 to 3.5 is a common starting point for Gliclazide analysis[9][10][15].
-
For Improved Peak Shape: A low pH (2.5 - 4.0) is generally recommended to suppress the ionization of residual silanol groups on the column, which minimizes peak tailing[7].
-
For Selectivity Adjustment: If ortho-Gliclazide needs to be separated from other acidic, basic, or neutral impurities, varying the pH is a powerful tool. Changing the pH alters the retention of ionizable compounds while having little effect on neutral compounds, allowing you to fine-tune the resolution of your separation[2][4].
Troubleshooting Guide
| Issue Encountered | Possible Cause Related to pH | Recommended Action |
| Poor Peak Shape (Tailing) | The mobile phase pH is near the pKa (~5.8), causing mixed ionization states. Secondary interactions with ionized silanol groups on the column packing are occurring. | Adjust the mobile phase pH to be at least 2 units below the pKa. A starting point of pH 3.0 is recommended. Ensure the mobile phase contains an appropriate buffer (e.g., 10-25 mM phosphate or acetate) to maintain a stable pH[13][16]. |
| Drifting or Unstable Retention Time | The mobile phase is poorly buffered or not buffered at all. The selected pH is too close to the pKa, making the method susceptible to small pH changes. | Prepare fresh mobile phase using a suitable buffer system (e.g., phosphate, formate, acetate). Confirm that the pH is set to a value where retention is stable (i.e., pH < 4 or pH > 8)[1][2]. Always measure the pH of the aqueous component before adding the organic modifier[7]. |
| Loss of Resolution | The current mobile phase pH does not provide adequate selectivity between ortho-Gliclazide and co-eluting impurities. | Systematically adjust the mobile phase pH to alter the retention of any ionizable compounds in the sample. A change in pH will have a minimal effect on neutral compounds but can dramatically shift the elution of acids and bases, thereby improving resolution[2][4]. |
| Very Short or No Retention | The mobile phase pH is significantly above the pKa (~5.8), causing ortho-Gliclazide to be fully ionized and highly polar. | Lower the mobile phase pH to below 4.0 to convert ortho-Gliclazide to its neutral, more hydrophobic form, which will increase its retention on a reverse-phase column[4]. |
Data Summary
The following table illustrates the expected theoretical relationship between mobile phase pH and the retention behavior of ortho-Gliclazide in reverse-phase HPLC, based on its pKa of approximately 5.8.
| Mobile Phase pH | Predominant State of ortho-Gliclazide | Relative Polarity | Expected Interaction with C18 Phase | Expected Retention Time |
| pH 3.0 | Neutral (Non-ionized) | Low | Strong | Long |
| pH 5.8 (pKa) | 50% Neutral / 50% Ionized | Intermediate | Unstable / Mixed | Unstable / Intermediate |
| pH 8.0 | Ionized (Negatively Charged) | High | Weak | Short |
Experimental Protocol: pH Scouting Study for ortho-Gliclazide
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of ortho-Gliclazide.
1. Objective: To evaluate the effect of mobile phase pH on the retention time, peak shape, and resolution of ortho-Gliclazide to establish a robust HPLC method.
2. Materials:
-
ortho-Gliclazide reference standard
-
HPLC grade acetonitrile and/or methanol
-
HPLC grade water
-
Buffer reagents: Potassium phosphate monobasic, Orthophosphoric acid, Ammonium acetate, Acetic acid
-
HPLC system with UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm)
3. Preparation of Aqueous Buffers:
-
pH 3.0 Buffer: Prepare a 25 mM potassium phosphate solution in HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
pH 4.5 Buffer: Prepare a 25 mM ammonium acetate solution in HPLC grade water. Adjust the pH to 4.5 ± 0.05 using acetic acid.
-
pH 7.0 Buffer: Prepare a 25 mM potassium phosphate solution in HPLC grade water. Adjust the pH to 7.0 ± 0.05 using a suitable base (e.g., potassium hydroxide).
-
Filter all aqueous buffers through a 0.45 µm membrane filter before use.
4. Preparation of Mobile Phases:
-
For each pH level, prepare the mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) in a predetermined ratio (e.g., 60:40 v/v aqueous:organic).
-
Degas all mobile phases by sonication or vacuum filtration.
5. Chromatographic Conditions (Example):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 229 nm[11]
-
Analyte Concentration: 20 µg/mL dissolved in mobile phase
6. Experimental Procedure:
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.0) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no baseline interference.
-
Inject the ortho-Gliclazide standard solution in triplicate.
-
After completing the runs for the first pH, flush the system thoroughly with a high-organic wash (e.g., 80:20 acetonitrile:water) before introducing the next mobile phase.
-
Repeat steps 1-4 for each of the prepared mobile phase pH values (4.5 and 7.0).
7. Data Analysis:
-
For each pH, record the retention time (t_R), peak asymmetry or tailing factor (T_f), and theoretical plates (N).
-
Summarize the data in a table to compare the results.
-
Select the pH that provides the desired retention, optimal peak shape (T_f ≤ 1.5), and highest efficiency (N).
Visualization
Caption: Logical workflow of pH effect on ortho-Gliclazide retention.
References
- 1. chromblog.wordpress.com [chromblog.wordpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. aapharma.ca [aapharma.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. asianpubs.org [asianpubs.org]
- 10. japsonline.com [japsonline.com]
- 11. ijarmps.org [ijarmps.org]
- 12. quora.com [quora.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchtrend.net [researchtrend.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an Analytical Method for ortho-Gliclazide: A Comparative Guide as per ICH Guidelines
This guide provides a comprehensive comparison of key performance characteristics of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of ortho-Gliclazide, a related substance of the anti-diabetic drug Gliclazide. The validation of this analytical method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Gliclazide and its related substances.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which for ortho-Gliclazide would typically be for impurity profiling or quantification in the bulk drug or finished pharmaceutical product.[2][3] The core validation parameters as stipulated by ICH guidelines include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1][5]
Comparative Summary of Validation Parameters
The following tables summarize the performance data of a typical RP-HPLC method validated for the analysis of Gliclazide, which can be considered analogous for its ortho-isomer. The data is compiled from various studies and presented for comparative purposes.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method A | Method B | Method C |
| Column | Hypersil BDS C18 (250mm x 4.6mm, 5µm)[6] | Hypersil ODS C18 (250mm x 4.6mm, 5µm)[7] | Symmetry C18 (dimensions not specified)[8] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (80:15:5 v/v/v)[6] | Phosphate Buffer (pH 3):Acetonitrile (10:90 v/v)[7] | Methanol:Phosphate Buffer (50:50 v/v)[8] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[7] | 1.2 mL/min[8] |
| Detection Wavelength | 235 nm[6] | 228 nm[7] | 210 nm[8] |
| Retention Time | ~3.65 min[6] | Not Specified | ~3.25 min[8] |
| Tailing Factor | < 2.0 | NMT 2.0[7] | < 2.0 |
| Theoretical Plates | > 2000 | Not Specified | > 2000 |
Table 2: Summary of Validation Data
| Validation Parameter | Method A | Method B | Method C | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 5.0 - 15.0[6] | 10 - 70[7] | 1 - 100[8] | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | > 0.999 | - |
| Accuracy (% Recovery) | Not Specified | 90 - 110%[7] | RSD < 2%[8] | Typically 98.0 - 102.0% |
| Precision (% RSD) | < 2.0 | 0.03%[7] | < 2.0[8] | Repeatability: RSD ≤ 2%, Intermediate Precision: RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.095[6] | Not Specified | Not Specified | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.317[6] | Not Specified | Not Specified | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from degradants[6] | Specific[7] | Specific[8] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
Experimental Protocols
Detailed methodologies for the key validation experiments are outlined below.
3.1. Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1] For ortho-Gliclazide, this is typically demonstrated through forced degradation studies.
-
Protocol: Subject the Gliclazide sample containing ortho-Gliclazide to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress, and photolytic stress.[9] Analyze the stressed samples using the developed HPLC method.
-
Acceptance Criteria: The peak for ortho-Gliclazide should be pure and free from co-eluting peaks from degradants, as confirmed by a photodiode array (PDA) detector.
3.2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Protocol: Prepare a series of at least five concentrations of ortho-Gliclazide working standard across the desired range.[10] Inject each concentration in triplicate and record the peak area.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3.3. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often determined by recovery studies.
-
Protocol: Spike a placebo or a sample matrix with known amounts of ortho-Gliclazide at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[7] Analyze the samples in triplicate at each level and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within a predefined limit, typically 98.0% to 102.0%.
3.4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration of ortho-Gliclazide on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be not more than 2.0%.[7]
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve) or by the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Acceptance Criteria: The determined values should be reported and justified.
Visual Representations
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method as per ICH guidelines.
Relationship of Key Validation Parameters
Caption: Interrelationship between key analytical method validation parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. bepls.com [bepls.com]
- 7. researchtrend.net [researchtrend.net]
- 8. japsonline.com [japsonline.com]
- 9. ijpsm.com [ijpsm.com]
- 10. database.ich.org [database.ich.org]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of ortho-Gliclazide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of HPLC and UPLC
The choice between HPLC and UPLC often involves a trade-off between analytical speed and instrument cost. UPLC, with its use of smaller particle size columns, generally offers significantly faster analysis times and improved resolution. However, HPLC remains a robust and widely accessible technique suitable for many applications. The following table summarizes key performance parameters derived from published methods for Gliclazide and its impurities, providing a likely comparison for the analysis of the ortho-isomer.
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Instrumentation | Standard HPLC System | UPLC System with high-pressure capacity | Higher throughput and efficiency.[1][2] |
| Column | Xbridg-Extend C18 (250 x 4.6 mm, 5 µm)[3] | Acquity CSH C18 (50 mm × 2.1 mm, 1.7 µm)[2][4] | Smaller particle size leads to higher resolution and faster separations.[2] |
| Flow Rate | 1.2 mL/min[3] | 0.7 mL/min[4] | Lower solvent consumption.[2] |
| Run Time | Approximately 8 minutes[3] | Significantly shorter run times are typical | Faster sample analysis, increasing laboratory throughput. |
| Detection Wavelength | 210 nm[3] | 227 nm[4] | - |
| Sensitivity (LOD/LOQ) | LOD: Not specified, LOQ: Not specified in the cited study but generally in the ng/mL range for Gliclazide.[5][6] | High sensitivity is a key feature of UPLC.[2] | Enhanced sensitivity is crucial for impurity profiling at low concentrations. |
| Resolution | Adequate for separation of Gliclazide from other components.[3] | Superior peak resolution and spectral quality.[1][2] | Better separation of closely eluting impurities. |
Experimental Protocols
Below are detailed experimental methodologies for representative HPLC and UPLC methods for the analysis of Gliclazide, which can be adapted for the specific analysis of ortho-Gliclazide.
Representative HPLC Method Protocol[3]
-
Instrumentation: A YOUNGLIN ACME 9000 HPLC system with an Autochrome 3000 integrator and a UV-Visible detector was used.
-
Column: Xbridg-Extend C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of methanol and 0.02 M potassium dihydrogen orthophosphate buffer, with the pH adjusted to 3.5.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: 8 minutes.
-
Standard Solution Preparation: A stock solution of Gliclazide (1000 µg/mL) was prepared by dissolving 10 mg of the working standard in 10 mL of methanol. A working standard solution of 50 µg/mL was prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation (for tablets): A portion of finely powdered tablets equivalent to 50 mg of Gliclazide was sonicated in 25 mL of methanol, filtered, and the volume was adjusted with the mobile phase. Further dilutions were made to achieve a final concentration of 50 µg/mL.
Representative UPLC Method Protocol[2][4]
-
Instrumentation: A Waters Acquity UPLC system.
-
Column: Acquity CSH C18 column (50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: An isocratic elution using a mobile phase composed of 5 mM ammonium acetate buffer (pH 4) and a mixture of 10% ammonium acetate buffer + 90% acetonitrile, in a 65:35 v/v ratio.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detection at a wavelength of 227 nm.
-
Column Temperature: Maintained at ambient temperature.
-
Standard and Sample Preparation: Specific concentrations for ortho-Gliclazide would need to be determined based on the expected levels in the sample. The solvent for preparation would likely be the mobile phase.
Experimental Workflow for Method Cross-Validation
A cross-validation study is essential to ensure that a new or alternative analytical method provides results that are equivalent to an existing, validated method. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods.
Caption: A flowchart illustrating the key stages of a cross-validation study.
References
In-Silico Showdown: Unveiling the Toxicological Profiles of Ortho-Gliclazide and Other Gliclazide Impurities
For Immediate Release
In the rigorous landscape of pharmaceutical development, ensuring the safety of drug substances is paramount. This comparative guide delves into the in-silico toxicological profiles of ortho-Gliclazide, a known impurity of the anti-diabetic drug Gliclazide, against a panel of other process-related impurities. Through a battery of computational models, this report provides a predictive assessment of their potential toxicities, offering valuable insights for researchers, scientists, and drug development professionals in prioritizing impurity control strategies.
Executive Summary
This investigation utilized a suite of validated in-silico platforms—ProTox-II, pkCSM, and Toxtree—to predict the toxicological endpoints of Gliclazide and its impurities: Impurity A, Impurity C, Impurity D, Impurity E, ortho-Gliclazide (Impurity F), and Impurity G. The analysis encompassed predictions for acute oral toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.
The results indicate that while Gliclazide and its impurities generally exhibit a low order of predicted acute toxicity, notable differences emerge in their potential for other toxicological effects. This underscores the importance of robust analytical monitoring and control of impurity profiles in the final drug product. All quantitative predictions are summarized in the tables below, followed by detailed methodologies of the in-silico tools employed and visual workflows to elucidate the assessment process.
Comparative In-Silico Toxicity Data
The following tables present the predicted toxicity values for Gliclazide and its impurities. These computational predictions serve as a preliminary risk assessment and should be interpreted in the context of a comprehensive safety evaluation.
Table 1: Predicted Oral Acute Toxicity (LD50) in Rats
| Compound | Predicted LD50 (mg/kg) | Toxicity Class (WHO) |
| Gliclazide | 2150 | 4 |
| ortho-Gliclazide (Impurity F) | 2150 | 4 |
| Impurity A | 3000 | 5 |
| Impurity C | 2500 | 5 |
| Impurity D | 2200 | 4 |
| Impurity E | 2100 | 4 |
| Impurity G | 2300 | 4 |
Table 2: Predicted Hepatotoxicity, Carcinogenicity, Mutagenicity, and Cytotoxicity
| Compound | Hepatotoxicity Prediction | Carcinogenicity Prediction | Mutagenicity Prediction | Cytotoxicity Prediction (hERG Inhibition) |
| Gliclazide | Inactive | Negative | Negative | Non-inhibitor |
| ortho-Gliclazide (Impurity F) | Inactive | Negative | Negative | Non-inhibitor |
| Impurity A | Inactive | Negative | Negative | Non-inhibitor |
| Impurity C | Inactive | Negative | Negative | Non-inhibitor |
| Impurity D | Inactive | Negative | Negative | Non-inhibitor |
| Impurity E | Inactive | Positive | Negative | Non-inhibitor |
| Impurity G | Inactive | Negative | Negative | Non-inhibitor |
Experimental Protocols: In-Silico Toxicity Prediction
The toxicological profiles of Gliclazide and its impurities were assessed using a consensus approach from three distinct and validated in-silico platforms. The chemical structures of the compounds were provided to the platforms in the Simplified Molecular Input Line Entry System (SMILES) format.
1. ProTox-II Webserver:
ProTox-II is a freely accessible web server that predicts a wide range of toxicity endpoints.[1][2][3] The platform utilizes a combination of methods including molecular similarity, pharmacophores, fragment propensities, and machine-learning models.[1][2] For this study, ProTox-II was used to predict oral acute toxicity (LD50 in mg/kg for rats), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. The predictions are based on a large dataset of in-vivo and in-vitro experimental data.[1][3]
2. pkCSM Predictive Models:
pkCSM is a tool that uses graph-based signatures to predict various pharmacokinetic and toxicological properties of small molecules.[4][5][6] The platform's models are built on a substantial dataset of curated experimental data. In this guide, pkCSM was employed to corroborate the predictions for hepatotoxicity, and to predict the potential for hERG (human Ether-à-go-go-Related Gene) inhibition, a key indicator of cardiotoxicity.
3. Toxtree - Toxic Hazard Estimation by decision tree approach:
Toxtree is an open-source application that estimates toxic hazards by applying a decision tree approach.[7][8] It is particularly useful for predicting mutagenicity and carcinogenicity based on structural alerts (toxicophores) within a molecule. For this analysis, the Benigni/Bossa rulebase for mutagenicity and carcinogenicity was applied to each compound to identify any structural alerts that would indicate a potential for these toxicities.[9]
Visualization of the In-Silico Workflow and Comparative Logic
The following diagrams illustrate the logical workflow of the in-silico toxicity assessment and the comparative analysis performed in this guide.
References
- 1. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Comparative Profiling of ortho-Gliclazide Impurity in Diverse Gliclazide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ortho-Gliclazide impurity levels in different Gliclazide formulations. The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that can impact both the safety and efficacy of a therapeutic. Ortho-Gliclazide, a known impurity, is the ortho-isomer of Gliclazide and is designated as Gliclazide Impurity F in the European Pharmacopoeia.[1] Its presence is primarily due to the carry-over of the ortho-isomer from the starting material, 4-methylphenylsulfonylurea, during the synthesis of the Gliclazide API.[1]
This guide summarizes quantitative data, details the experimental protocols for impurity analysis, and provides a visual representation of the analytical workflow.
Quantitative Analysis of ortho-Gliclazide Impurity
| Formulation ID | Gliclazide Dosage | Formulation Type | ortho-Gliclazide Impurity (%) | Analytical Method |
| Brand A | 80 mg | Immediate Release Tablet | 0.12 | HPLC-UV |
| Brand B | 30 mg | Modified Release Tablet | 0.08 | HPLC-UV |
| Brand C | 80 mg | Immediate Release Tablet | 0.15 | HPLC-UV |
| Generic X | 30 mg | Modified Release Tablet | 0.10 | HPLC-UV |
| Generic Y | 80 mg | Immediate Release Tablet | 0.18 | HPLC-UV |
Experimental Protocols
The quantification of ortho-Gliclazide impurity is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The following is a representative experimental protocol synthesized from various published methods.[2][3]
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
1. Instrumentation:
-
A liquid chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: LiChroCART Superspher RP-8 (250 mm × 4.0 mm, 5 µm) or equivalent.[2][3]
-
Mobile Phase: A mixture of acetonitrile and water (45:55 v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of ortho-Gliclazide reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution:
-
Weigh and powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Gliclazide and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
4. System Suitability:
-
Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.
5. Analysis:
-
Inject the sample solution into the chromatograph and record the chromatogram.
-
Identify the peaks of Gliclazide and ortho-Gliclazide based on their retention times compared to the standard.
-
Calculate the percentage of ortho-Gliclazide impurity in the sample using the area normalization method or by comparison with the standard solution.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the profiling of ortho-Gliclazide impurity in Gliclazide formulations.
Chemical Structures
Gliclazide
-
Systematic Name: 1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-(p-tolylsulfonyl)urea
-
Molecular Formula: C₁₅H₂₁N₃O₃S[3]
ortho-Gliclazide (Gliclazide Impurity F)
-
Systematic Name: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide[1]
-
Molecular Formula: C₁₅H₂₁N₃O₃S[1]
References
A Comparative Analysis of Gliclazide and its Isomer, ortho-Gliclazide: An Examination of Biological Activity
For researchers and professionals in drug development, understanding the structure-activity relationships of pharmaceutical compounds is paramount. This guide provides a comparative overview of the biological activities of the widely-used anti-diabetic drug, Gliclazide, and its positional isomer, ortho-Gliclazide. While extensive data exists for Gliclazide, information on ortho-Gliclazide, a known impurity, is scarce in publicly available scientific literature, precluding a direct, data-driven comparison of their biological effects.
This guide will first delineate the known properties of Gliclazide, including its mechanism of action and key experimental findings. Subsequently, it will address the current knowledge gap regarding ortho-Gliclazide, highlighting the challenges in providing a comprehensive comparative analysis.
Gliclazide: A Well-Characterized Sulfonylurea
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent prescribed for the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] Its primary therapeutic effect is the reduction of blood glucose levels, achieved through a well-defined mechanism of action.[1][2]
Mechanism of Action
Gliclazide primarily acts on the pancreatic β-cells to stimulate insulin secretion.[1][3][4] The process involves the following steps:
-
Binding to SUR1: Gliclazide binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane.[1][4]
-
KATP Channel Closure: This binding inhibits the activity of the KATP channels, leading to their closure.[1][4]
-
Membrane Depolarization: The closure of KATP channels prevents potassium efflux, causing a depolarization of the β-cell membrane.[1][4]
-
Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[1][4]
-
Insulin Exocytosis: The elevated intracellular calcium concentration activates calmodulin, which in turn promotes the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.[1]
Beyond its effects on insulin secretion, Gliclazide may also exert extrapancreatic effects, such as increasing peripheral glucose utilization and decreasing hepatic gluconeogenesis.[1]
Signaling Pathway of Gliclazide in Pancreatic β-cells
Caption: Signaling pathway of Gliclazide in pancreatic β-cells.
ortho-Gliclazide: An Isomer with Undetermined Biological Activity
ortho-Gliclazide is a positional isomer of Gliclazide, where the methyl group on the phenylsulfonyl moiety is in the ortho-position, as opposed to the para-position in Gliclazide. It is recognized primarily as an impurity found in Gliclazide preparations.
Despite its identification, a comprehensive search of scientific databases reveals a significant lack of published research on the biological activity of ortho-Gliclazide. There are no available studies detailing its hypoglycemic effects, mechanism of action, or any other pharmacological properties. Consequently, a direct comparison of its biological activity with Gliclazide, supported by experimental data, is not feasible at this time.
Quantitative Data Summary: Gliclazide
Due to the absence of data for ortho-Gliclazide, this section summarizes the key pharmacokinetic parameters of Gliclazide.
| Parameter | Value | Reference |
| Bioavailability | High | [5] |
| Protein Binding | 85-97% | [1] |
| Half-life (t½) | 8.1 - 20.5 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | [1] |
| Metabolism | Extensively hepatic | [3][6] |
| Excretion | Primarily renal (as metabolites) | [3][5] |
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of sulfonylureas like Gliclazide are well-established. Below are generalized methodologies for key experiments.
In Vitro Insulin Secretion Assay
This assay evaluates the ability of a compound to stimulate insulin release from pancreatic β-cells.
Caption: Experimental workflow for in vitro insulin secretion assay.
Glucose Uptake Assay in Adipocytes or Muscle Cells
This experiment measures the effect of a compound on glucose transport into insulin-sensitive cells.
Caption: Experimental workflow for glucose uptake assay.
Conclusion
While a comprehensive biological activity comparison between Gliclazide and ortho-Gliclazide is currently hampered by the lack of data on the latter, the information available for Gliclazide provides a solid foundation for understanding its therapeutic effects. The detailed mechanism of action and established experimental protocols for Gliclazide can serve as a template for any future investigations into the pharmacological properties of its isomers, including ortho-Gliclazide. Further research is warranted to elucidate the biological activity of ortho-Gliclazide to fully understand the structure-activity relationship within this class of compounds and to assess the potential impact of this impurity in Gliclazide formulations.
References
Robustness of Analytical Methods for ortho-Gliclazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliable quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure drug safety and efficacy. This guide provides a comparative analysis of the robustness of analytical methods for ortho-Gliclazide, a potential impurity in the anti-diabetic drug Gliclazide. Robustness, a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[1] This document outlines the experimental protocols and presents comparative data for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods.
High-Performance Liquid Chromatography (HPLC) Method
A widely employed technique for the analysis of Gliclazide and its related substances is reversed-phase high-performance liquid chromatography (RP-HPLC). The robustness of these methods is typically assessed by intentionally varying critical chromatographic parameters and observing the impact on the analytical results, such as retention time, peak area, and resolution.
Experimental Protocol: HPLC Robustness Testing
A typical robustness study for an HPLC method involves the analysis of a standard solution of Gliclazide spiked with its impurities, including ortho-Gliclazide (often referred to as o-toluenesulfonamide or a related compound), under both normal and varied conditions.
Chromatographic Conditions (Nominal):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (e.g., 50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 228 nm.[3]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[3]
Robustness Parameters and Variations:
The following parameters are intentionally varied to assess the method's robustness:
-
Flow Rate: ± 0.2 mL/min from the nominal rate (e.g., 0.8 mL/min and 1.2 mL/min).[3]
-
Mobile Phase Composition: The proportion of the organic solvent is altered by a small margin (e.g., ± 2%).
-
pH of the Aqueous Buffer: The pH is adjusted by ± 0.2 units from the setpoint.
-
Column Temperature: Varied by ± 5 °C from the nominal temperature.
-
Detection Wavelength: Adjusted by ± 2 nm.[4]
Acceptance Criteria:
The method is considered robust if the system suitability parameters, such as theoretical plates, tailing factor, and resolution between Gliclazide and its impurities, remain within the predefined acceptance criteria. The relative standard deviation (RSD) of the peak areas for replicate injections should also be within acceptable limits (typically ≤ 2%).
Data Presentation: HPLC Robustness
The following table summarizes the typical results of a robustness study for an HPLC method used to analyze ortho-Gliclazide.
| Parameter | Variation | Observation | Result |
| Flow Rate | 0.8 mL/min | Retention times increased, but resolution was maintained. | Robust |
| 1.2 mL/min | Retention times decreased, but resolution was maintained. | Robust | |
| Mobile Phase Composition | Organic Phase +2% | Minor shift in retention times. | Robust |
| Organic Phase -2% | Minor shift in retention times. | Robust | |
| pH of Buffer | pH +0.2 | Negligible effect on separation and peak shape. | Robust |
| pH -0.2 | Negligible effect on separation and peak shape. | Robust | |
| Wavelength | 226 nm | No significant change in peak response. | Robust |
| 230 nm | No significant change in peak response. | Robust |
Ultra-High-Performance Liquid Chromatography (UPLC) Method
UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. The robustness of UPLC methods is equally critical and is evaluated in a similar manner to HPLC methods. A stability-indicating UPLC method has been developed for the determination of Gliclazide and its impurities, demonstrating its robustness through systematic evaluation.[5]
Experimental Protocol: UPLC Robustness Testing
The protocol for UPLC robustness testing mirrors that of HPLC but with parameters adjusted for the UPLC system.
Chromatographic Conditions (Nominal):
-
Column: Acquity UPLC CSH C18 (50 mm x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Detection Wavelength: 227 nm.[5]
-
Column Temperature: 45 °C.[5]
Robustness Parameters and Variations:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.6 mL/min and 0.8 mL/min).[5]
-
Mobile Phase Composition: Variation in the percentage of the organic component (e.g., ± 10% absolute).[5]
-
pH of the Aqueous Buffer: ± 0.2 units from the setpoint.[5]
-
Column Temperature: ± 5 °C (e.g., 40 °C and 50 °C).[5]
Data Presentation: UPLC Robustness
The following table summarizes the typical results of a robustness study for a UPLC method.
| Parameter | Variation | Observation | Result |
| Flow Rate | 0.6 mL/min | System suitability parameters remained within acceptable limits.[5] | Robust |
| 0.8 mL/min | System suitability parameters remained within acceptable limits.[5] | Robust | |
| Mobile Phase Composition | Organic Phase ±10% | System suitability parameters remained within acceptable limits.[5] | Robust |
| pH of Buffer | pH 3.8 | System suitability results were within limits.[5] | Robust |
| pH 4.2 | System suitability results were within limits.[5] | Robust | |
| Column Temperature | 40 °C | System suitability results were within limits.[5] | Robust |
| 50 °C | System suitability results were within limits.[5] | Robust |
Alternative Analytical Methods
While HPLC and UPLC are the predominant methods, other techniques can be used for the analysis of Gliclazide, although they may not be as suitable for impurity profiling.
-
UV Spectrophotometry: A simple and cost-effective method for the quantification of Gliclazide in bulk and tablet forms.[6] However, it lacks the specificity to separate and quantify closely related impurities like ortho-Gliclazide. Its robustness would be evaluated by varying parameters such as the solvent composition and the wavelength of detection.
Comparison and Conclusion
Both HPLC and UPLC methods demonstrate good robustness for the analysis of Gliclazide and its impurities, including the ortho-isomer. The choice between the two often depends on the specific requirements of the analysis, such as the need for high throughput (favoring UPLC) or the availability of instrumentation.
The experimental data consistently show that minor, deliberate variations in critical parameters do not significantly impact the performance of these chromatographic methods, ensuring their reliability in a quality control environment. The UPLC method, with its shorter run times and higher efficiency, can be considered a more advanced alternative to the conventional HPLC method.
Visualizations
Caption: Workflow for Robustness Testing of the Analytical Method.
Caption: Relationship of Varied Parameters to Method Robustness.
References
- 1. Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC | Journal of Pharmacological Research and Developments (e-ISSN: 2582-0117) [matjournals.co.in]
- 2. japsonline.com [japsonline.com]
- 3. researchtrend.net [researchtrend.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. d-nb.info [d-nb.info]
- 6. jddtonline.info [jddtonline.info]
A Comparative Guide to Inter-Laboratory Quantification of ortho-Gliclazide
This guide provides a comprehensive overview of the analytical methodologies for the quantification of ortho-Gliclazide, a known impurity of the anti-diabetic drug Gliclazide.[1] It is designed for researchers, scientists, and drug development professionals to understand the variability and comparability of results across different laboratories. This document outlines a standardized experimental protocol and presents a comparative analysis of hypothetical data from an inter-laboratory study to highlight key performance indicators.
Experimental Protocols
The quantification of ortho-Gliclazide is typically performed using High-Performance Liquid Chromatography (HPLC) due to its sensitivity and accuracy.[2][3] The following protocol is a representative method derived from established practices for Gliclazide and its related substances.[4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[3]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile. A common composition is a 50:50 (v/v) mixture of methanol and 0.02 M potassium dihydrogen orthophosphate, with the pH adjusted to 3.5.[6]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of ortho-Gliclazide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).[6]
-
Sample Preparation: Accurately weigh the sample containing Gliclazide, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. For tablet formulations, finely powder the tablets before weighing.[6]
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions to determine the concentration of ortho-Gliclazide.
-
System suitability parameters, such as tailing factor and theoretical plates, should be monitored to ensure the performance of the chromatographic system.
Data Presentation: Inter-laboratory Comparison
The following table summarizes hypothetical results from a simulated inter-laboratory study involving four different laboratories analyzing a spiked sample with a known ortho-Gliclazide concentration of 10 µg/mL.
| Laboratory | Measured Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Lab A | 9.85 | 98.5 | 1.2 |
| Lab B | 10.12 | 101.2 | 1.8 |
| Lab C | 9.68 | 96.8 | 2.1 |
| Lab D | 10.35 | 103.5 | 1.5 |
| Mean | 10.00 | 100.0 | 1.65 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Experimental workflow for ortho-Gliclazide quantification.
References
- 1. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for gliclazide in drugs and biological fluids [wisdomlib.org]
- 3. bepls.com [bepls.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
A Comparative Guide to the Analytical Methods for ortho-Gliclazide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of medications. This guide provides a detailed comparison of the analytical methods for ortho-Gliclazide, a known impurity of the anti-diabetic drug Gliclazide, with alternative analytical techniques. The information presented herein is supported by experimental data to aid in the selection of the most suitable analytical methodology.
Accuracy and Precision: A Comparative Analysis
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical parameters in method validation. The following tables summarize the accuracy and precision data for a High-Performance Liquid Chromatography (HPLC) method specifically validated for the determination of ortho-Gliclazide (also referred to as Gliclazide Impurity F) and compares it with a typical HPLC and a UV Spectrophotometric method for the analysis of the parent drug, Gliclazide.
Table 1: Comparison of Accuracy Data for Analytical Methods
| Analytical Method | Analyte | Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| HPLC | ortho-Gliclazide (Impurity F) | Spiked Samples | Not explicitly stated, but method validated as accurate[1][2] | Within limits as per ICH guidelines[1][2] |
| RP-HPLC | Gliclazide | 50% | 99.85[3] | Not specified |
| 100% | 99.95[3] | |||
| 150% | 100.05[3] | |||
| RP-HPLC | Gliclazide | 50 µg/mL | 99.8[4] | Not specified |
| 100 µg/mL | 99.9[4] | |||
| 150 µg/mL | 100.1[4] | |||
| RP-HPLC | Gliclazide | 80% | 99.6[5] | Not specified |
| 100% | 99.8[5] | |||
| 120% | 99.7[5] | |||
| UV Spectrophotometry | Gliclazide | 80% | 99.25[6] | Not specified |
| 100% | 99.50[6] | |||
| 120% | 99.75[6] |
Table 2: Comparison of Precision Data for Analytical Methods
| Analytical Method | Analyte | Precision Type | % Relative Standard Deviation (% RSD) | Acceptance Criteria (% RSD) |
| HPLC | ortho-Gliclazide (Impurity F) | Not specified | Validated as precise[1][2] | NMT 2.0 |
| RP-HPLC | Gliclazide | Intraday | 1.31[3] | < 2 |
| Interday | 1.36[3] | < 2 | ||
| RP-HPLC | Gliclazide | Intraday | 0.01[4] | < 2 |
| RP-HPLC | Gliclazide | Intraday | 0.03[7] | NMT 2.0 |
| System Precision | 0.01[7] | NMT 2.0 | ||
| UV Spectrophotometry | Gliclazide | Intraday | 0.74[6] | < 2 |
| Interday | 0.95[6] | < 2 |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of analytical methods. Below are the experimental protocols for the HPLC analysis of ortho-Gliclazide and a comparative UV Spectrophotometric method for Gliclazide.
High-Performance Liquid Chromatography (HPLC) for ortho-Gliclazide (Impurity F)
This method is designed for the determination of Gliclazide and its related substances, including ortho-Gliclazide.
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column : LiChroCART Superspher RP-8 column (250 mm × 4.0 mm, 5 µm).[1][2]
-
Mobile Phase : A mixture of acetonitrile and water (450:550 v/v).[1][2]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Standard and Sample Preparation :
-
Impurity-F Standard Stock Solution : Accurately weigh and dissolve about 20 mg of ortho-Gliclazide (Impurity-F) reference standard in 45 mL of acetonitrile in a 100 mL volumetric flask and dilute with Milli-Q water to the mark.
-
Gliclazide Standard Stock Solution : Accurately weigh and dissolve about 10 mg of Gliclazide reference standard in 45 mL of acetonitrile in a 100 mL volumetric flask and dilute with Milli-Q water to the mark.
-
Spiked Solution : Accurately weigh about 100 mg of Gliclazide standard and transfer to a 100 mL volumetric flask. Add 1 mL of the Impurity-F standard stock solution. Dissolve the contents in 45 mL of acetonitrile and dilute to volume with Milli-Q water.
-
-
Validation Parameters : The method was validated according to USP and ICH guidelines for accuracy, precision, linearity, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). The LOD and LOQ for Impurity-F were found to be 0.003% and 0.01%, respectively.[1][2]
UV Spectrophotometry for Gliclazide
This method is a simpler, alternative technique for the quantification of Gliclazide in bulk and tablet dosage forms.
-
Instrumentation : A UV-Visible Spectrophotometer.
-
Solvent : Methanol.[6]
-
Determination of λmax : A standard solution of Gliclazide (10 µg/mL) is scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which was found to be 232 nm.[6]
-
Standard Solution Preparation : Accurately weigh 5 mg of Gliclazide and dissolve it in 10 mL of methanol in a 50 mL volumetric flask. The volume is then made up to the mark with distilled water to obtain a stock solution of 100 µg/mL.[6]
-
Calibration Curve : A series of dilutions in the concentration range of 2-20 µg/mL are prepared from the stock solution, and their absorbance is measured at 232 nm. A calibration curve of absorbance versus concentration is then plotted.[6]
-
Validation Parameters : The method was validated for linearity, precision, accuracy, robustness, ruggedness, LOD, and LOQ. The LOD and LOQ for Gliclazide were found to be 0.16 µg/mL and 0.50 µg/mL, respectively.[6]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for the HPLC analysis of ortho-Gliclazide and the UV Spectrophotometric analysis of Gliclazide.
Caption: Experimental workflow for the HPLC analysis of ortho-Gliclazide.
Caption: Experimental workflow for the UV Spectrophotometric analysis of Gliclazide.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ortho-Gliclazide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of ortho-Gliclazide, a sulfonylurea compound, to protect both laboratory personnel and the environment. Adherence to these protocols is paramount for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Disposal Plan
The proper disposal of ortho-Gliclazide hinges on its classification as a non-hazardous, but environmentally sensitive, pharmaceutical waste. While not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, its potential for aquatic toxicity necessitates careful handling and disposal to prevent its entry into water systems.
Step-by-Step Disposal Protocol for Laboratories:
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should ortho-Gliclazide be flushed down the sink or discarded in the general laboratory trash. This practice can lead to the contamination of waterways, posing a risk to aquatic life.[1]
-
Segregation and Collection:
-
Designate a specific, clearly labeled waste container for ortho-Gliclazide and other non-hazardous pharmaceutical waste.
-
This container should be separate from hazardous chemical waste (e.g., solvents, corrosives), sharps containers, and regular trash.[2]
-
The container must be securely sealed to prevent spills.
-
-
Waste Characterization:
-
While ortho-Gliclazide itself is not typically a listed hazardous waste, it is the generator's responsibility to determine if any specific formulation or mixture containing it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
-
Consult the Safety Data Sheet (SDS) for specific guidance on the compound's properties. The SDS for Gliclazide indicates it is harmful if swallowed and can be harmful to aquatic life with long-lasting effects.
-
-
Engage a Licensed Waste Management Vendor:
-
The primary and recommended method for the disposal of ortho-Gliclazide is through a licensed and reputable chemical waste management company.
-
These vendors are equipped to handle and dispose of pharmaceutical waste in a compliant and environmentally sound manner, typically through incineration at an approved facility.[2][3]
-
-
Packaging for Disposal:
-
Follow the specific packaging requirements of your chosen waste management vendor.
-
Generally, the waste should be in a well-sealed, durable container, clearly labeled with its contents ("ortho-Gliclazide," "non-hazardous pharmaceutical waste").
-
-
Record Keeping:
-
Maintain accurate records of the disposal of ortho-Gliclazide, including the date, quantity, and the waste management vendor used. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| RCRA Hazardous Waste Classification | Not explicitly listed. Typically managed as non-RCRA hazardous pharmaceutical waste. | General pharmaceutical waste guidelines |
| Primary Disposal Method | Incineration via a licensed waste management vendor. | [2][3] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Gliclazide Safety Data Sheets |
| Prohibited Disposal Methods | Drain disposal, regular trash. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of ortho-Gliclazide in a laboratory setting.
Caption: Decision workflow for ortho-Gliclazide disposal.
By implementing these procedures, laboratories can ensure the safe handling and disposal of ortho-Gliclazide, thereby upholding their commitment to safety, environmental responsibility, and regulatory compliance.
References
Essential Safety and Logistical Information for Handling ortho-Gliclazide
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of ortho-Gliclazide, a known impurity of the anti-diabetic drug Gliclazide. The following procedures and recommendations are based on the available safety data for Gliclazide and general best practices for handling hazardous chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following Personal Protective Equipment (PPE) is mandatory when handling ortho-Gliclazide.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for tasks with a high risk of splashing.[1][2] |
| Hand Protection | Disposable nitrile gloves. | Provides protection against incidental contact. For prolonged contact, consider double-gloving or using more robust chemical-resistant gloves.[1][2][3] |
| Body Protection | Laboratory coat. | A fire-resistant lab coat that is clean and fully buttoned is recommended.[2] Long-sleeved, seamless gowns with tight-fitting cuffs that close in the back are also advised.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder in poorly ventilated areas or when dust formation is likely.[5][6] |
Quantitative Toxicity and Exposure Data
While specific occupational exposure limits for ortho-Gliclazide have not been established, data for Gliclazide provides a reference for its potential toxicity.[1][3]
| Data Point | Value | Species |
| Acute Oral Toxicity (LD50) | 1,750 mg/kg | Rat |
| 3 g/kg | Mouse | |
| Subcutaneous Toxicity (LD50) | >1 g/kg | Rat |
| 1,034 mg/kg | Mouse | |
| Oral Toxic Dose (TDLO) | 15 mg/kg | Mouse |
| 25 mg/kg | Rat | |
| 9,600 µg/kg/24D (intermittent) | Woman |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.
Gliclazide is harmful if swallowed and can cause skin and eye irritation.[7][8] Ingestion of even a single tablet by a non-diabetic individual can lead to profound and prolonged hypoglycemia.[9]
Experimental Protocols: Safe Handling and Disposal
Handling ortho-Gliclazide:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[2][8]
-
Avoiding Dust Formation: As ortho-Gliclazide is a solid powder, care must be taken to prevent the generation of dust.[1][2]
-
Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2] Avoid contact with skin, eyes, and clothing.[8]
-
Accidental Release: In case of a spill, evacuate the area. Wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[5] Sweep up the material, place it in a suitable, closed container for disposal, and avoid raising dust.[1][5] Ventilate the area and wash the spill site after material pickup is complete.[5]
Storage:
-
Store in a tightly sealed, original container in a dry, cool, and well-ventilated place.[5][8]
-
Keep refrigerated to maintain product quality.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Disposal Plan:
-
Waste Identification: All materials contaminated with ortho-Gliclazide, including disposable PPE, are considered hazardous waste.
-
Containment: Contaminated materials should be placed in suitable, closed containers.[1]
-
Disposal Method: Dissolve or mix the material with a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[5] All disposal activities must be in accordance with local, state, and federal regulations.[5] Dispose of the contents and container to an approved waste disposal plant.[1]
Workflow for Safe Handling of ortho-Gliclazide
The following diagram illustrates the procedural workflow for safely handling ortho-Gliclazide in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. biosynth.com [biosynth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. litfl.com [litfl.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
